Product packaging for Lentztrehalose A(Cat. No.:)

Lentztrehalose A

Cat. No.: B10855563
M. Wt: 444.4 g/mol
InChI Key: JQXMCRHNXBMTMR-NRYMKUAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lentztrehalose A is a useful research compound. Its molecular formula is C17H32O13 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32O13 B10855563 Lentztrehalose A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H32O13

Molecular Weight

444.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2S)-2,3-dihydroxy-3-methylbutoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

JQXMCRHNXBMTMR-NRYMKUAMSA-N

Isomeric SMILES

CC(C)([C@H](CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)O)O

Canonical SMILES

CC(C)(C(COC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling Lentztrehalose A: A Technical Guide to its Structure and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose A, a novel trehalose analog isolated from the actinomycete Lentzea sp. ML457-mF8, presents a compelling profile for therapeutic development.[1][2][3] Its unique chemical architecture, characterized by a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of a trehalose backbone, confers remarkable stability against enzymatic degradation by trehalase.[2][3] This attribute, coupled with its demonstrated bioactivities, including autophagy induction and antitumor effects, positions this compound as a promising lead compound for further investigation in neurodegenerative diseases, oncology, and beyond. This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with this compound.

Chemical Structure of this compound

This compound is a disaccharide derivative of trehalose. Its systematic name is α-D-glucopyranosyl 4-O-[(2S)-2,3-dihydroxy-3-methylbutyl]-α-D-glucopyranoside. The core of the molecule is a trehalose unit, which consists of two α-glucose units linked by an α,α-1,1-glycosidic bond. The defining feature of this compound is the presence of a 2,3-dihydroxy-3-methylbutyl group attached to the C4 hydroxyl of one of the glucose residues via an ether linkage.

Key Structural Features:

  • Core: α,α-1,1-linked diglucoside (Trehalose)

  • Substituent: (2S)-2,3-dihydroxy-3-methylbutyl group at the C4 position

  • Chemical Formula: C₁₇H₃₂O₁₃

  • Molar Mass: 444.4 g/mol

The absolute configuration of the secondary alcohol in the side chain has been determined as S.

Chemical Identifiers:

IdentifierValue
SMILES CC(C)(O)C(O)COCC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O
InChI InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with its stability to trehalase being a key feature that enhances its bioavailability compared to trehalose.

Biological ActivityAssay SystemQuantitative Data
Trehalase Inhibition Mycobacterium smegmatis trehalaseIC₅₀ = 0.67 mM
Porcine kidney trehalaseIC₅₀ > 20 mM
Autophagy Induction MeWo melanoma cellsEffective at 100 mM
OVK18 ovarian cancer cellsEffective at 100 mM
Antitumor Activity Sarcoma 180 murine sarcoma model50 mg/kg per day

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature concerning this compound.

Trehalase Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit the enzymatic activity of trehalase by 50% (IC₅₀).

Methodology:

  • Enzyme and Substrate Preparation: A solution of purified trehalase (e.g., from porcine kidney or M. smegmatis) is prepared in a suitable buffer (e.g., phosphate or acetate buffer at an optimal pH for the enzyme). A stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared.

  • Assay Reaction: The reaction mixture, containing the enzyme, varying concentrations of this compound (the inhibitor), and buffer, is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNPG substrate.

  • Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Autophagy Assay

This assay is used to assess the ability of this compound to induce autophagy in cultured cells.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MeWo melanoma, OVK18 ovarian cancer) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 100 mM) for a specified duration. A known autophagy inducer (e.g., rapamycin) is used as a positive control, and untreated cells serve as a negative control.

  • Detection of Autophagy: Autophagy induction can be monitored by several methods:

    • Western Blotting: Analyzing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

    • Fluorescence Microscopy: Using cells stably expressing GFP-LC3, where the formation of GFP-LC3 puncta (autophagosomes) is visualized and quantified.

    • Electron Microscopy: Direct visualization of autophagosomes and autolysosomes within the treated cells.

  • Data Analysis: The level of autophagy is quantified by measuring the LC3-II/LC3-I ratio, the number of GFP-LC3 puncta per cell, or the number of autophagic vesicles per cell section.

Signaling Pathway and Experimental Workflow Diagrams

Conceptual Autophagy Induction Pathway

The following diagram illustrates a simplified, conceptual pathway for the induction of autophagy, a process influenced by this compound.

Autophagy_Induction cluster_stress Cellular Stress cluster_signaling Signaling Cascade cluster_autophagy Autophagy Machinery This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Phagophore Formation Phagophore Formation ULK1 Complex->Phagophore Formation activates Autophagosome Autophagosome Phagophore Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome + Lysosome Degradation Degradation Autolysosome->Degradation

Caption: Conceptual pathway of autophagy induction by this compound.

Experimental Workflow for Trehalase Inhibition Assay

This diagram outlines the key steps in determining the IC₅₀ of this compound against trehalase.

Trehalase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Trehalase Solution D Pre-incubate Trehalase + this compound A->D B Prepare this compound Dilutions B->D C Prepare pNPG Substrate E Add pNPG to start reaction C->E D->E F Incubate at 37°C E->F G Stop reaction with Na2CO3 F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for determining trehalase inhibition by this compound.

References

A Technical Deep Dive into the Biological Properties of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lentztrehalose A, a novel trehalose analog isolated from the actinomycete Lentzea sp., presents a compelling profile for therapeutic development. As an enzyme-stable analog, it overcomes the bioavailability limitations of its parent molecule, trehalose, which is readily hydrolyzed by trehalase.[1][2][3][4][5] This stability underpins its enhanced or comparable in vivo activities, including antitumor effects, bone density reinforcement, and the induction of autophagy. These properties position this compound as a promising candidate for further investigation in oncology, osteoporosis, and neurodegenerative diseases. This whitepaper provides a comprehensive overview of the known biological properties of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Activities

This compound exhibits a range of biological activities that are of significant interest to the scientific and drug development communities. These activities are primarily attributed to its unique chemical structure, which confers stability against enzymatic degradation.

Antitumor Activity

In preclinical murine models, this compound has demonstrated notable antitumor activity. Studies have shown its efficacy in inhibiting the growth of S-180 sarcoma and Ehrlich carcinoma cells. A significant tumor inhibition ratio of approximately 70% was observed at doses higher than 25 mg/kg, highlighting its potential as an anticancer agent.

Bone Reinforcement

This compound has shown a superior bone reinforcement effect compared to trehalose in ovariectomized mice, a model for postmenopausal osteoporosis. This suggests its potential as a therapeutic agent for metabolic bone diseases.

Autophagy Induction

A key mechanism underlying the therapeutic potential of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This activity is comparable to that of trehalose but with the significant advantage of enhanced stability. The induction of autophagy by this compound makes it a promising candidate for the treatment of neurodegenerative diseases, which are often characterized by the accumulation of misfolded proteins.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological properties of this compound.

Biological Activity Model System Dosage/Concentration Observed Effect Reference
Antitumor ActivityMice with S-180 Sarcoma> 25 mg/kg~70% tumor growth inhibition
Antitumor ActivityMice with Ehrlich CarcinomaNot SpecifiedAntitumor activity observed
Bone ReinforcementOvariectomized MiceNot SpecifiedSuperior to trehalose
Autophagy InductionHuman Melanoma (Mewo) Cells100 mMInduction of LC3-II expression
Autophagy InductionHuman Ovarian Cancer (OVK18) Cells100 mMInduction of LC3-II expression
Pharmacokinetic Parameter Model System Dosage Observation Reference
BioavailabilityMice (Oral Administration)0.5 g/kgDetected in blood at >1 µg/mL over several hours
StabilityIn vitro (Porcine Kidney Trehalase)Not SpecifiedMinimally hydrolyzed

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this document.

In Vivo Antitumor Activity Assay
  • Animal Model: Male ICR mice.

  • Tumor Cell Lines: Sarcoma 180 (S-180) and Ehrlich carcinoma cells.

  • Procedure:

    • Tumor cells (1 x 10^6 cells) are subcutaneously inoculated into the flank of the mice.

    • Twenty-four hours after inoculation, daily intraperitoneal administration of this compound or a vehicle control is initiated and continued for a specified period.

    • Tumor volume is measured regularly using calipers.

    • At the end of the experimental period, tumors are excised and weighed.

    • The tumor growth inhibition rate is calculated using the formula: (1 - (mean tumor weight of treated group / mean tumor weight of control group)) x 100%.

Bone Reinforcement Assay in Ovariectomized Mice
  • Animal Model: Female ICR mice.

  • Procedure:

    • Mice undergo either a sham operation or bilateral ovariectomy.

    • Following a recovery period to allow for the onset of bone loss, daily oral or intraperitoneal administration of this compound, trehalose, or a vehicle control is initiated.

    • The treatment is continued for a specified duration.

    • At the end of the treatment period, the mice are euthanized, and their femurs are collected.

    • Bone mineral density and other bone parameters are analyzed using techniques such as peripheral quantitative computed tomography (pQCT) or dual-energy X-ray absorptiometry (DXA).

In Vitro Autophagy Induction Assay
  • Cell Lines: Human melanoma (Mewo) cells and human ovarian cancer (OVK18) cells.

  • Procedure:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound, trehalose (as a positive control), or a vehicle control.

    • Cells are incubated for 24 hours.

    • Western Blot Analysis:

      • Cell lysates are prepared, and protein concentrations are determined.

      • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is probed with primary antibodies against LC3 and a loading control (e.g., β-tubulin or β-actin).

      • Following incubation with a secondary antibody, the protein bands are visualized, and the ratio of LC3-II to LC3-I is quantified to assess autophagy induction.

    • Fluorescence Microscopy:

      • Cells are treated with an autophagy-detecting dye (e.g., Cyto-ID® Green).

      • The formation of fluorescent autophagic vacuoles is observed and quantified using a fluorescence microscope.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to this compound.

Autophagy_Induction_Pathway Lentztrehalose_A This compound Autophagy_Initiation Autophagy Initiation Lentztrehalose_A->Autophagy_Initiation Cell_Membrane Cell Membrane Autophagosome_Formation Autophagosome Formation (LC3-I to LC3-II Conversion) Autophagy_Initiation->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation

Proposed mechanism of autophagy induction by this compound.

Antitumor_Activity_Workflow cluster_animal_model In Vivo Model cluster_data_analysis Data Analysis Tumor_Inoculation Subcutaneous Inoculation of Tumor Cells (e.g., S-180) Treatment Daily Intraperitoneal Administration of This compound Tumor_Inoculation->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Tumor Excision and Weight Measurement Monitoring->Endpoint Calculation Calculation of Tumor Growth Inhibition Rate Endpoint->Calculation

Experimental workflow for assessing in vivo antitumor activity.

Bone_Reinforcement_Workflow cluster_animal_model In Vivo Model cluster_analysis Analysis OVX Ovariectomy (OVX) in Mice Treatment Daily Administration of This compound OVX->Treatment Endpoint Femur Collection Treatment->Endpoint BMD_Measurement Bone Mineral Density (BMD) Measurement (pQCT/DXA) Endpoint->BMD_Measurement

Experimental workflow for assessing bone reinforcement effects.

Conclusion and Future Directions

This compound represents a significant advancement in the field of trehalose analogs. Its inherent stability against enzymatic degradation translates to improved bioavailability and potent biological activities in vivo. The demonstrated antitumor, bone-protective, and autophagy-inducing properties warrant further rigorous investigation.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Conducting dose-response studies to establish optimal therapeutic windows for its various biological effects.

  • Expanding preclinical studies to a wider range of cancer and neurodegenerative disease models.

  • Investigating the potential for synergistic effects when combined with existing therapeutic agents.

The compelling preclinical data position this compound as a strong candidate for continued development towards clinical applications.

References

The Strategic Renaming of Lentztrehalose to Lentztrehalose A: A Technical Guide on its Significance and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significance of the renaming of the novel disaccharide lentztrehalose to Lentztrehalose A. The renaming was necessitated by the discovery of two new, structurally related analogs, Lentztrehalose B and C, establishing a family of compounds with therapeutic potential. This guide provides a comprehensive overview of the biological activities of this compound, with a focus on its superior stability to enzymatic hydrolysis by trehalase and its potent autophagy-inducing capabilities. Detailed summaries of key experimental findings are presented in structured tables, and where available, experimental protocols are outlined. Furthermore, a putative signaling pathway for this compound-induced autophagy is visualized, providing a framework for future research and drug development endeavors.

Introduction: The Rationale for Renaming

The compound initially identified and reported as "lentztrehalose" was renamed to "this compound" following the isolation and characterization of two new, analogous compounds from the same actinomycete strain, Lentzea sp. ML457-mF8.[1] This strategic renaming established a clear and systematic nomenclature for this emerging class of trehalose analogs, now collectively known as lentztrehaloses. The discovery of Lentztrehalose B, a di-dehydroxylated analog, and Lentztrehalose C, a cyclized analog, highlighted the existence of a family of related natural products, each with potentially unique biological properties.[1][2] The original molecule was designated as this compound to serve as the parent compound within this new classification.[1][2]

Biological Significance of this compound

This compound has garnered significant attention in the scientific community due to its promising therapeutic properties, which in many aspects, surpass those of its parent molecule, trehalose. Trehalose is a naturally occurring disaccharide with known applications as a stabilizer and humectant, and more recently, as a potential therapeutic agent for neurodegenerative diseases due to its ability to induce autophagy. However, the clinical utility of trehalose is limited by its rapid hydrolysis by the enzyme trehalase, which is present in the mammalian intestine and kidneys. This compound overcomes this limitation, exhibiting remarkable stability against enzymatic degradation.

Enhanced Enzymatic Stability

A key advantage of this compound is its resistance to hydrolysis by mammalian trehalase. This stability is attributed to its unique chemical structure, featuring a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of the trehalose core. This structural modification hinders the binding of trehalase, preventing the breakdown of the disaccharide into glucose. The enhanced stability of this compound leads to improved bioavailability compared to trehalose, a critical factor for its potential as an orally administered therapeutic agent.

Potent Autophagy Induction

This compound is a potent inducer of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This activity is comparable to that of trehalose. The induction of autophagy by this compound is a cornerstone of its therapeutic potential, particularly for neurodegenerative diseases characterized by the accumulation of protein aggregates, such as Alzheimer's, Parkinson's, and Huntington's diseases.

Anti-Tumor and Bone Reinforcement Properties

In addition to its autophagy-inducing effects, preclinical studies have demonstrated that this compound exhibits anti-tumor activity in mouse models of S-180 sarcoma and Ehrlich carcinoma. Furthermore, in ovariectomized mice, a model for postmenopausal osteoporosis, this compound has been shown to have a bone reinforcement effect superior to that of trehalose.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound.

Table 1: Trehalase Stability of this compound

CompoundEnzyme SourceGlucose Released (nmol)Reference
TrehalosePorcine Kidney Trehalase~450
This compoundPorcine Kidney TrehalaseMinimally hydrolyzed

Table 2: Autophagy Induction by this compound

Cell Line(s)ConcentrationMethodOutcomeReference
Human Cancer Cell Lines100 mMWestern Blot (LC3)Induction of autophagy comparable to trehalose

Table 3: In Vivo Efficacy of this compound

Animal ModelConditionDosageOutcomeReference
MiceS-180 SarcomaNot specifiedAnti-tumor activity
MiceEhrlich CarcinomaNot specifiedAnti-tumor activity
Ovariectomized MiceBone LossNot specifiedSuperior bone reinforcement effect compared to trehalose

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited. Due to the proprietary nature of some research, detailed step-by-step protocols are not always publicly available.

Trehalase Stability Assay
  • Principle: The stability of this compound against enzymatic hydrolysis is assessed by incubating the compound with porcine kidney trehalase. The amount of glucose released is then quantified using a hexokinase-based assay.

  • General Protocol:

    • A solution of this compound (or trehalose as a control) is prepared in a suitable buffer (e.g., 135 mM citric acid buffer, pH 5.7).

    • Porcine kidney trehalase is added to the solution, and the mixture is incubated at 37°C.

    • At specific time points, aliquots are taken, and the reaction is stopped (e.g., by heat inactivation or addition of a stop solution).

    • The concentration of released glucose is determined using a commercial glucose hexokinase assay kit, which measures the increase in absorbance at 340 nm resulting from the formation of NADPH.

Autophagy Induction Assay (Western Blot for LC3)
  • Principle: Autophagy induction is monitored by detecting the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

  • General Protocol:

    • Human cancer cell lines are cultured under standard conditions.

    • Cells are treated with this compound (e.g., 100 mM) for a specified duration.

    • Following treatment, cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for LC3.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the relative intensities of the LC3-I and LC3-II bands are quantified.

In Vivo Anti-Tumor Models
  • S-180 Sarcoma and Ehrlich Ascites Carcinoma Models:

    • Principle: These are transplantable tumor models in mice used to evaluate the efficacy of anti-cancer agents.

    • General Protocol:

      • Specific strains of mice (e.g., Swiss albino) are inoculated with S-180 sarcoma or Ehrlich ascites carcinoma cells.

      • After tumor establishment, mice are treated with this compound (route and dose as specified in the study).

      • Tumor growth is monitored over time by measuring tumor volume or by assessing the increase in ascitic fluid.

      • The anti-tumor effect is evaluated by comparing the tumor growth in the treated group to a control group.

Ovariectomized Mouse Model for Bone Reinforcement
  • Principle: Ovariectomy in female mice induces estrogen deficiency, leading to bone loss, which mimics postmenopausal osteoporosis in humans.

  • General Protocol:

    • Female mice undergo bilateral ovariectomy.

    • After a recovery period, the mice are treated with this compound.

    • At the end of the treatment period, bone mineral density (BMD) is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT).

    • The bone reinforcement effect is determined by comparing the BMD of the treated group to that of an untreated ovariectomized group and a sham-operated control group.

Signaling Pathway and Workflow Visualizations

The precise signaling pathway for this compound-induced autophagy is still under investigation. However, based on its structural similarity to trehalose and its comparable autophagy-inducing activity, it is hypothesized to act through a similar mechanism. The following diagram illustrates the putative signaling pathway.

Lentztrehalose_A_Autophagy_Pathway cluster_extracellular Extracellular cluster_cell Cell Lentztrehalose_A This compound Lysosome Lysosome Lentztrehalose_A->Lysosome Inhibition of Glucose Transport? TFEB_P TFEB-P (Inactive) Lysosome->TFEB_P mTORC1 Inhibition? Autolysosome Autolysosome Lysosome->Autolysosome TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocation Autophagy_Genes Autophagy Genes Nucleus->Autophagy_Genes Transcription Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Autophagosome->Autolysosome Cellular_Components Damaged Cellular Components Cellular_Components->Autophagosome Degradation Degradation & Recycling Autolysosome->Degradation

Caption: Putative signaling pathway for this compound-induced autophagy.

The following diagram illustrates a general workflow for assessing the anti-tumor activity of this compound in a murine model.

Antitumor_Workflow cluster_workflow In Vivo Anti-Tumor Activity Workflow Start Start: Tumor Cell Inoculation (e.g., S-180, Ehrlich) Tumor_Establishment Tumor Establishment Start->Tumor_Establishment Treatment Treatment Initiation: This compound vs. Control Tumor_Establishment->Treatment Monitoring Tumor Growth Monitoring (e.g., Caliper Measurement) Treatment->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint Analysis Data Analysis & Comparison Endpoint->Analysis Conclusion Conclusion on Anti-Tumor Efficacy Analysis->Conclusion

Caption: General workflow for in vivo anti-tumor activity assessment.

Conclusion

The renaming of lentztrehalose to this compound signifies an important step in the characterization of a new family of trehalose analogs with significant therapeutic potential. This compound's enhanced enzymatic stability and potent autophagy-inducing activity make it a promising candidate for further investigation, particularly in the context of neurodegenerative diseases and oncology. The experimental data summarized in this guide provide a solid foundation for future research aimed at elucidating its precise mechanisms of action and translating its preclinical efficacy into clinical applications. The provided workflow diagrams and putative signaling pathway offer a conceptual framework to guide these future studies.

References

Initial Studies on the Bioavailability of Lentztrehalose A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide.[1][2][3] Trehalose itself has garnered significant interest for its potential therapeutic applications, including in neurodegenerative diseases, due to its ability to induce autophagy.[2][3] However, the therapeutic efficacy of trehalose is limited by its low bioavailability, as it is readily hydrolyzed by the enzyme trehalase, which is prevalent in the intestines and kidneys. This compound, being only weakly hydrolyzed by trehalase, presents a promising alternative with the potential for improved pharmacokinetic properties. This technical guide provides an in-depth overview of the initial studies on the bioavailability of this compound, summarizing the available data, detailing experimental protocols, and outlining logical frameworks for its evaluation.

In Vivo Bioavailability and Pharmacokinetics

The foundational studies on the bioavailability of this compound have been conducted in murine models, demonstrating a significant improvement over its parent compound, trehalose.

Quantitative Data Summary

To date, detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for this compound have not been extensively published. However, preliminary studies provide a qualitative and semi-quantitative understanding of its systemic exposure following oral administration.

ParameterThis compoundTrehaloseSpeciesDoseRouteSource
Blood Concentration >1 μg/mL detected over several hoursNot clearly detectedMouse0.5 g/kgOral
Urine Excretion DetectedNot clearly detectedMouse0.5 g/kgOral
Fecal Excretion DetectedSlightly detectedMouse0.5 g/kgOral

Table 1: Summary of In Vivo Bioavailability Data for this compound

Experimental Protocol: In Vivo Murine Bioavailability Study

The following protocol is based on the methodology described in the initial studies of this compound.

1. Animal Model:

  • Species: Mice (specific strain, e.g., ICR, may be used).

  • Health Status: Healthy, of a specified age and weight range.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for a standard period before the experiment.

  • Fasting: Animals are typically fasted overnight prior to dosing to ensure gastric emptying.

2. Dosing:

  • Test Article: this compound.

  • Vehicle: A suitable vehicle for oral administration, such as water.

  • Dose: 0.5 g/kg.

  • Route of Administration: Oral gavage.

3. Sample Collection:

  • Blood: Blood samples are collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Urine and Feces: Urine and feces are collected over a 24-hour period using metabolic cages.

4. Sample Processing:

  • Blood: Blood is processed to obtain plasma or serum, which is then stored at -80°C until analysis.

  • Urine and Feces: Urine volume is recorded, and fecal samples are weighed. Both are stored at -80°C until analysis. Fecal samples may be homogenized in a suitable buffer before extraction.

5. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed for the separation of the polar analytes.

  • Sample Preparation: Protein precipitation is a common method for extracting small molecules like this compound from plasma samples.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Analysis Phase animal_model Animal Model Selection (Mice) acclimatization Acclimatization dosing Oral Administration (0.5 g/kg this compound) acclimatization->dosing sample_collection Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_processing Sample Processing (Plasma/Serum Preparation) sample_collection->sample_processing bioanalysis Bioanalysis (HPLC-ELSD with HILIC) sample_processing->bioanalysis data_analysis Pharmacokinetic Analysis bioanalysis->data_analysis

In Vivo Bioavailability Experimental Workflow

In Vitro Permeability

Currently, there is no published data on the in vitro permeability of this compound. Such studies are crucial for understanding its absorption mechanism (passive diffusion vs. active transport) and potential for drug-drug interactions. The Caco-2 cell monolayer assay is the gold standard for this purpose.

Proposed Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture:

  • Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • This compound is added to the apical (A) or basolateral (B) side of the monolayer.

  • Samples are collected from the receiver chamber at specified time points.

  • The concentration of this compound in the samples is quantified by a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).

  • The efflux ratio (Papp(B-to-A) / Papp(A-to-B)) is determined to assess the potential for active efflux.

caco2_workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Caco-2 Cell Seeding on Permeable Supports differentiation Differentiation and Monolayer Formation (21-25 days) seeding->differentiation integrity_check Monolayer Integrity Check (TEER Measurement) differentiation->integrity_check apical_dosing Apical Dosing of This compound integrity_check->apical_dosing basolateral_dosing Basolateral Dosing of This compound integrity_check->basolateral_dosing basolateral_sampling Basolateral Sampling (Time Points) apical_dosing->basolateral_sampling quantification Quantification of This compound (LC-MS/MS) basolateral_sampling->quantification apical_sampling Apical Sampling (Time Points) basolateral_dosing->apical_sampling apical_sampling->quantification papp_calc Calculation of Papp (A->B and B->A) quantification->papp_calc efflux_ratio Determination of Efflux Ratio papp_calc->efflux_ratio

Proposed Caco-2 Permeability Assay Workflow

Metabolic Stability

The stability of this compound in the presence of trehalase has been established. However, its stability against other metabolic enzymes, particularly those in the liver, has not been reported. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential for predicting hepatic clearance.

Proposed Experimental Protocol: Liver Microsomal Stability Assay

1. Incubation:

  • This compound is incubated with liver microsomes (from relevant species, e.g., mouse, rat, human) in a phosphate buffer.

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • A control incubation without the NADPH-regenerating system is run in parallel.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

2. Analysis:

  • The concentration of remaining this compound is quantified by a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • The percentage of this compound remaining at each time point is calculated.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are determined.

Signaling and Mechanism of Action

While not directly a bioavailability study, understanding the mechanism of action of this compound is crucial for its development. It is known to induce autophagy, similar to trehalose. Its enhanced bioavailability is expected to lead to a more pronounced pharmacological effect compared to trehalose at equivalent doses.

signaling_pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_systemic_circulation Systemic Circulation cluster_cellular_effect Cellular Effect lentztrehalose_a This compound trehalase Trehalase lentztrehalose_a->trehalase Resistant absorption Intestinal Absorption lentztrehalose_a->absorption trehalose Trehalose trehalose->trehalase Hydrolyzed systemic_glucose Glucose trehalase->systemic_glucose to systemic_lentz Systemic this compound absorption->systemic_lentz autophagy Autophagy Induction systemic_lentz->autophagy

Comparative Fate of this compound and Trehalose

Conclusion and Future Directions

Initial studies on this compound strongly suggest that it has superior bioavailability compared to trehalose, primarily due to its stability against the digestive enzyme trehalase. The detection of this compound in systemic circulation for several hours after oral administration in mice is a promising finding for its potential as a therapeutic agent.

However, the current understanding of its pharmacokinetic profile is still in its infancy. To advance the development of this compound, the following studies are recommended:

  • Quantitative Pharmacokinetic Studies: Detailed pharmacokinetic studies in multiple species to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and absolute oral bioavailability.

  • In Vitro Permeability Studies: Caco-2 permeability assays to elucidate the mechanism of intestinal absorption.

  • Metabolic Stability Studies: Assessment of metabolic stability in liver microsomes and hepatocytes to predict hepatic clearance.

  • Metabolite Identification: Studies to identify any potential metabolites of this compound.

A comprehensive understanding of the bioavailability and pharmacokinetic properties of this compound is essential for its successful translation from a promising molecule to a clinically viable therapeutic.

References

Unveiling Lentztrehalose A: A Technical Guide to its Natural Source and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose A, a novel trehalose analog, has garnered significant attention in the scientific community for its potential therapeutic applications. As an enzyme-stable compound, it offers advantages over its parent molecule, trehalose, in various biological activities. This technical guide provides an in-depth exploration of the natural source of this compound, the actinomycete Lentzea sp. ML457-mF8, and details the current methodologies for its production, including both microbial fermentation and chemical synthesis. This document consolidates quantitative data, experimental protocols, and visual representations of key processes to serve as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Natural Source: The Genus Lentzea

This compound is a secondary metabolite produced by the rare actinomycete, Lentzea sp. ML457-mF8.[1][2][3] The genus Lentzea belongs to the family Pseudonocardiaceae and is known for its ability to produce a variety of bioactive compounds.[4][5] These Gram-positive, aerobic, and non-motile bacteria are characterized by well-developed branched mycelia. Members of the Lentzea genus have been isolated from diverse and often extreme environments, including desert soils, which highlights their metabolic versatility and potential as a source for novel natural products.

Production of this compound

The production of this compound can be achieved through microbial fermentation of Lentzea sp. ML457-mF8. The yield of this compound is significantly influenced by culture conditions, particularly the moisture content of the medium.

Microbial Fermentation

Studies have shown that drier culture conditions lead to higher yields of this compound, suggesting that it may be produced by the microorganism as a protectant or humectant. The biosynthesis of the trehalose moiety appears to be a rate-limiting step in wet conditions.

Table 1: Production of Lentztrehaloses under Different Culture Conditions

Culture Condition (Rice grain:water)Trehalose (mg/g rice)This compound (mg/g rice)Lentztrehalose B (mg/g rice)Lentztrehalose C (mg/g rice)
1/2 × (Drier)~4.0~2.5~2.0~1.0
1 × (Standard)~5.0~2.0~1.5~0.8
2 × (Wetter)~1.0~0.5~0.5~0.2

Data extracted from Wada et al., 2015.

The addition of exogenous trehalose to the culture medium can influence the production of this compound, particularly in wetter conditions, where it can increase the yield to levels comparable to drier conditions.

Experimental Protocol for Fermentation and Isolation

The following protocol is a modified method for the production and isolation of this compound from Lentzea sp. ML457-mF8.

1. Culture Preparation:

  • The strain ML457-mF8 is cultured on a steamed germinated brown rice medium. The ratio of rice grain to water is crucial and is typically set to 3:5 for standard conditions.

  • The culture is incubated at 30°C for 3 to 4 weeks.

2. Extraction:

  • The entire culture is extracted sequentially with twice the volume of methanol (MeOH) and ethanol (EtOH).

  • The solvent is then evaporated to yield a crude extract.

3. Purification:

  • The crude extract is subjected to separation using a DIAION HP20 column in a batch process.

  • Further purification to obtain pure (>95%) this compound is achieved through subsequent chromatographic steps, which may include silica gel chromatography and preparative high-performance liquid chromatography (HPLC).

Figure 1: General Workflow for this compound Production and Isolation

LentztrehaloseA_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Lentzea sp. ML457-mF8 culture Culture on Steamed Germinated Brown Rice strain->culture incubation Incubation (30°C, 3-4 weeks) culture->incubation extraction Solvent Extraction (MeOH, EtOH) incubation->extraction evaporation Evaporation extraction->evaporation hp20 DIAION HP20 Column Chromatography evaporation->hp20 hplc Preparative HPLC hp20->hplc pure Pure this compound hplc->pure

Caption: A flowchart illustrating the key stages from fermentation to purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound involves the combination of a trehalose moiety and a C5 side chain. The side chain, 2,3-dihydroxy-3-methylbutoxy, is likely derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through the mevalonate or non-mevalonate pathways, common in most organisms. The biosynthesis of the trehalose unit itself appears to be a critical and potentially rate-limiting step for the overall production of this compound.

Figure 2: Proposed Biosynthetic Precursors of this compound

LentztrehaloseA_Biosynthesis cluster_pathways Metabolic Pathways mevalonate Mevalonate / Non-mevalonate Pathways dmapp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmapp Side Chain Precursor trehalose_synthesis Trehalose Biosynthesis trehalose Trehalose trehalose_synthesis->trehalose Core Moiety lentztrehalose_A This compound dmapp->lentztrehalose_A trehalose->lentztrehalose_A

Caption: A diagram showing the proposed metabolic origins of the two main components of this compound.

Chemical Synthesis

In addition to microbial fermentation, chemical synthesis of this compound has been developed. This provides an alternative route for obtaining this compound and allows for the synthesis of analogs for structure-activity relationship (SAR) studies. The chemical synthesis confirms the structure of the natural product and allows for the determination of its absolute configuration.

Conclusion

This compound, a promising trehalose analog, is naturally produced by the actinomycete Lentzea sp. ML457-mF8. Its production via fermentation is highly dependent on culture conditions, with drier environments favoring higher yields. The isolation and purification of this compound involve standard chromatographic techniques. While the complete biosynthetic pathway is yet to be fully elucidated, the precursor moieties are believed to originate from common metabolic pathways. The availability of a chemical synthesis route further expands the possibilities for research and development of this compound and its derivatives for potential therapeutic applications. This guide provides a foundational understanding for scientists and researchers to further explore and harness the potential of this unique natural product.

References

Preliminary in vitro studies of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Preliminary In Vitro Studies of Lentztrehalose A

Introduction

This compound is a novel, naturally occurring analog of trehalose, a non-reducing disaccharide.[1] Found in the actinomycete Lentzea sp., this compound and its companion compounds, Lentztrehaloses B and C, have garnered scientific interest due to their enhanced stability compared to their parent molecule.[2] Trehalose itself is a known inducer of autophagy and is explored for therapeutic applications in neurodegenerative and other diseases.[2] However, its clinical utility is limited by its rapid hydrolysis by the enzyme trehalase, which is present in the mammalian intestine and kidneys.[2][3]

This compound overcomes this limitation as it is only minimally hydrolyzed by mammalian trehalase, positioning it as a potentially more bioavailable and effective substitute for trehalose. Preliminary in vitro studies have focused on characterizing its stability, its capacity to induce autophagy, its cytotoxic profile, and its antioxidant potential. This document provides a technical overview of these foundational studies.

Enzyme Stability

A primary characteristic of this compound is its resistance to enzymatic degradation. Unlike trehalose, which is readily broken down into two glucose molecules by trehalase, this compound remains largely intact. This stability is a critical attribute for its potential as a therapeutic agent, as it suggests that if administered orally, a greater proportion of the compound would be available for systemic absorption.

Quantitative Data

The enzymatic breakdown of this compound has been described qualitatively in the literature. The key finding is its minimal hydrolysis when exposed to mammalian trehalase.

CompoundEnzyme SourceResult of HydrolysisReference
This compound Porcine Kidney TrehalaseMinimally hydrolyzed
Trehalose (Control) Porcine Kidney TrehalaseReadily hydrolyzed
Experimental Protocol: Trehalase Digestion Assay

The following is a representative protocol for assessing the enzymatic stability of trehalose analogs.

Objective: To determine the extent of hydrolysis of this compound by mammalian trehalase compared to trehalose.

Materials:

  • This compound

  • Trehalose (positive control)

  • Porcine Kidney Trehalase (EC 3.2.1.28)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 6.8)

  • Glucose oxidase-peroxidase reagent for glucose quantification

  • 96-well microplate

  • Incubator set to 37°C

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and trehalose in phosphate buffer to a final concentration (e.g., 10 mM).

  • Enzyme Reaction: In a 96-well plate, combine the substrate solution with porcine kidney trehalase solution. Include a negative control with substrate but no enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1, 2, 4, and 24 hours).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification: Add the glucose oxidase-peroxidase reagent to each well. This reagent reacts with any glucose produced from hydrolysis to generate a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Calculate the concentration of glucose released by comparing the absorbance values against a standard curve of known glucose concentrations. The degree of hydrolysis is expressed as the percentage of the substrate converted to glucose.

Autophagy Induction

A key biological activity of this compound is its ability to induce autophagy, a cellular process for degrading and recycling dysfunctional components. This activity is comparable to that of trehalose and is central to its therapeutic potential, particularly for neurodegenerative diseases characterized by the accumulation of misfolded proteins.

Quantitative Data

Studies have demonstrated that this compound induces autophagy in human cancer cell lines at levels comparable to trehalose.

CompoundCell LineEffectReference
This compound Human Cancer CellsInduces autophagy at a level comparable to trehalose
Trehalose (Control) Human Cancer CellsInduces autophagy
Experimental Protocol: Western Blot for LC3 Conversion

The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation and is a standard method for monitoring autophagy.

Objective: To quantify the induction of autophagy by this compound by measuring the ratio of LC3-II to LC3-I/actin.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • Trehalose (positive control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or trehalose for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody to serve as a loading control.

  • Analysis: Quantify the band intensities for LC3-I, LC3-II, and β-actin using densitometry software. Calculate the LC3-II/β-actin or LC3-II/LC3-I ratio to determine the level of autophagy induction.

Cytotoxicity Profile

Preliminary assessments indicate that this compound has a favorable safety profile, showing no apparent toxicity in a range of microbial and mammalian cell lines at the tested concentrations.

Quantitative Data
SystemNumber of Strains/Lines TestedMaximum Non-Toxic ConcentrationReference
Microbial Strains 36128 µg/mL[from previous search]
Human and Mouse Cancer Cell Lines 53200 µg/mL[from previous search]
Mouse Splanchnic Primary Cells 3200 µg/mL[from previous search]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., L929 mouse fibroblasts, HeLa)

  • Cell culture medium

  • This compound

  • Doxorubicin or other known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a desired exposure period (e.g., 24, 48, or 72 hours). Include wells for untreated cells (negative control) and cells treated with a positive control agent.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value, if any.

Antioxidant Activity

The antioxidant properties of lentztrehaloses have been investigated, with Lentztrehalose B showing moderate activity. The evaluation was performed using the Oxygen Radical Absorbance Capacity (ORAC) assay, a standard method for measuring the antioxidant potential of various substances.

Quantitative Data

While the ORAC assay was performed on the lentztrehalose family, specific quantitative values for this compound are not detailed in the reviewed literature. Lentztrehalose B was noted for its activity.

CompoundAssayResultReference
This compound ORAC AssayPerformed, specific value not reported
Lentztrehalose B ORAC AssayModerate antioxidative activity
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol describes a typical ORAC assay workflow.

Objective: To measure the capacity of this compound to neutralize peroxyl radicals.

Materials:

  • This compound

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Fluorescein sodium salt (fluorescent probe)

  • AAPH (2,2’-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Phosphate buffer (e.g., 75 mM, pH 7.4)

  • 96-well black-bottom microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare a standard curve of Trolox in phosphate buffer. Prepare solutions of this compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the sample, Trolox standards, or buffer (for the blank) to respective wells.

  • Fluorescein Addition: Add the fluorescein solution to all wells and mix.

  • Incubation: Incubate the plate at 37°C for approximately 30 minutes in the plate reader to allow temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence decay kinetically at an emission wavelength of ~520-535 nm and an excitation wavelength of ~485 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.

  • Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC for the Trolox standards against their concentrations to create a standard curve.

    • Calculate the ORAC value of this compound in Trolox Equivalents (TE) by comparing its net AUC to the Trolox standard curve.

Visualizations: Workflows and Hypothesized Signaling Pathways

The following diagrams illustrate the general experimental workflow for evaluating this compound and the signaling pathways it is hypothesized to modulate, based on the known mechanisms of its parent compound, trehalose.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis LTA_prep This compound Preparation & Dilution Cytotox Cytotoxicity Assay (MTT / LDH) LTA_prep->Cytotox Autophagy Autophagy Assay (Western Blot for LC3-II) LTA_prep->Autophagy Stability Enzyme Stability Assay (Trehalase Digestion) LTA_prep->Stability Antioxidant Antioxidant Assay (ORAC) LTA_prep->Antioxidant Cell_prep Cell Line Culture (e.g., HeLa, L929) Cell_prep->Cytotox Cell_prep->Autophagy IC50 IC50 Calculation (Viability %) Cytotox->IC50 LC3_Ratio LC3-II / Actin Ratio (Fold Change) Autophagy->LC3_Ratio Hydrolysis Hydrolysis Rate (% vs Control) Stability->Hydrolysis ORAC_Value ORAC Value (Trolox Equivalents) Antioxidant->ORAC_Value

Caption: General experimental workflow for the in vitro assessment of this compound.

G LTA This compound (Hypothesized) AMPK AMPK LTA->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 Complex AMPK->ULK1 Activates mTORC1->ULK1 Inhibits Beclin1 Beclin-1 Complex (PI3K-III) ULK1->Beclin1 Activates Autophagosome Autophagosome Formation Beclin1->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Hypothesized mTOR-independent autophagy induction pathway for this compound.

G cluster_cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_complex IkB->NFkB_complex Nucleus Nucleus NFkB->Nucleus Translocates NFkB->NFkB_complex Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Cytokines LTA This compound (Hypothesized) LTA->IKK Inhibits?

Caption: Hypothesized anti-inflammatory action via inhibition of the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentztrehalose A is a naturally occurring trehalose derivative isolated from the actinomycete Lentzea sp.[1][2][3][4]. It has garnered significant interest in the scientific community due to its various biological activities, including the induction of autophagy, which is comparable to trehalose[5]. A key advantage of this compound is its stability against enzymatic hydrolysis by trehalase, an enzyme that readily digests trehalose. This enhanced stability increases its bioavailability and potential as a therapeutic agent for conditions such as neurodegenerative diseases, diabetes, and cancer. This document provides a detailed protocol for the chemical synthesis of this compound, based on the successful total synthesis reported by Zhang et al. (2015).

Chemical Synthesis Workflow

The total synthesis of this compound can be achieved through a multi-step process starting from commercially available trehalose. The overall strategy involves the selective protection of hydroxyl groups, introduction of the characteristic side chain, and subsequent deprotection to yield the final product. Two primary methods have been described for the side chain installation: prenylation followed by dihydroxylation, and etherification via the opening of a chiral epoxide. The overall yield for the synthesis is reported to be 23% over 6 steps.

G cluster_0 Protection of Trehalose cluster_1 Side Chain Installation (Method 1) cluster_2 Side Chain Installation (Method 2) cluster_3 Final Deprotection Trehalose Trehalose Benzylidene_Acetal Benzylidene_Acetal Trehalose->Benzylidene_Acetal PhCH(OMe)2, p-TsOH Benzylated_Trehalose Benzylated_Trehalose Benzylidene_Acetal->Benzylated_Trehalose BnBr, NaH, TBAI Protected_Trehalose_6 Protected Trehalose (6) Benzylated_Trehalose->Protected_Trehalose_6 Et3SiH, TFA Prenylated_Intermediate_7 Prenylated_Intermediate_7 Protected_Trehalose_6->Prenylated_Intermediate_7 Prenyl Bromide, NaH, TBAI Epoxide_Opening_Product_10 Epoxide_Opening_Product_10 Protected_Trehalose_6->Epoxide_Opening_Product_10 Chiral Epoxide 9, NaH, 15-crown-5 Dihydroxylated_Intermediate_8 Dihydroxylated_Intermediate_8 Prenylated_Intermediate_7->Dihydroxylated_Intermediate_8 AD-mix-α, (DHQ)2PHAL, MeSO2NH2 Lentztrehalose_A This compound Dihydroxylated_Intermediate_8->Lentztrehalose_A H2, 10% Pd/C Epoxide_Opening_Product_10->Lentztrehalose_A

Figure 1. Chemical synthesis workflow for this compound.

Experimental Protocols

The following protocols are adapted from the work of Zhang et al. (2015). All reactions should be conducted in flame-dried glassware under an argon atmosphere unless otherwise noted. Reagents and solvents should be obtained from commercial sources and used as received unless otherwise stated.

1. Synthesis of Protected Trehalose Intermediate (6)

This multi-step procedure involves the protection of the hydroxyl groups of trehalose.

  • Step 1a: Acetalization. To a stirred suspension of anhydrous trehalose in dry DMF, add p-toluenesulfonic acid (p-TsOH) and benzaldehyde dimethyl acetal. Heat the mixture.

  • Step 1b: Benzylation. To the resulting mixture, add sodium hydride (NaH) and benzyl bromide (BnBr) in the presence of tetra-n-butylammonium iodide (TBAI) in THF at room temperature.

  • Step 1c: Reductive Opening. The benzylidene acetal is then regioselectively opened using triethylsilane (Et3SiH) and trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C to yield the protected trehalose intermediate (6) with a free 4-hydroxyl group.

2. Side Chain Installation

Method 1: Prenylation and Diastereoselective Dihydroxylation

  • Step 2a: Prenylation. Treat the protected trehalose (6) with prenyl bromide and sodium hydride (NaH) in the presence of tetra-n-butylammonium iodide (TBAI) in DMF at room temperature. This reaction yields the prenylated intermediate (7).

  • Step 2b: Dihydroxylation. Subject the prenylated intermediate (7) to Sharpless asymmetric dihydroxylation conditions using AD-mix-α, (DHQ)2PHAL, and methanesulfonamide in a t-BuOH/H2O mixture at 0°C to furnish the vicinal diol (8).

Method 2: Etherification by Opening of a Chiral Epoxide

  • Step 2c: Epoxide Opening. Treat the protected trehalose (6) with sodium hydride (NaH) in the presence of 15-crown-5 in DMF. Then, add the optically active (S)-2-(oxiran-2-yl)propan-2-ol (9) to yield the etherified product (10).

3. Final Deprotection

  • Step 3: Hydrogenolysis. The protected this compound intermediate (8 or 10) is subjected to global deprotection via hydrogenolysis using 10% Palladium on carbon (Pd/C) in methanol (MeOH) under a hydrogen atmosphere at room temperature. This final step removes all protecting groups to yield this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepProductStarting MaterialReagents and ConditionsYield (%)Reference
1a, 1b, 1cProtected Trehalose (6)Trehalose (4)(i) PhCH(OMe)2, p-TsOH; (ii) BnBr, NaH, TBAI; (iii) Et3SiH, TFA52
2aPrenylated Intermediate (7)Compound 5Prenyl bromide, NaH, TBAI, DMF44
2bDihydroxylated Intermediate (8)Intermediate 7AD-mix-α, (DHQ)2PHAL, MeSO2NH2, t-BuOH, H2Oquant.
2cEpoxide Opening Product (10)Compound 6Chiral Epoxide 9, NaH, 15-crown-5, DMF30
3This compoundIntermediate 8H2, 10% Pd/C, MeOHquant.
3This compoundIntermediate 10H2, 10% Pd/C, MeOH89
Overall This compound Trehalose (4) 6 steps 23

Biological Activity: Autophagy Induction

This compound is a known inducer of autophagy, a cellular process responsible for the degradation and recycling of cellular components. This activity is of significant therapeutic interest. The general pathway of autophagy induction is depicted below.

G Lentztrehalose_A This compound Autophagy_Induction Autophagy Induction Lentztrehalose_A->Autophagy_Induction Phagophore_Formation Phagophore Formation Autophagy_Induction->Phagophore_Formation Autophagosome_Formation Autophagosome Formation Phagophore_Formation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Fusion with Lysosome Degradation Degradation of Cellular Components Autolysosome_Formation->Degradation

Figure 2. Simplified pathway of autophagy induction by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the purification of Lentztrehalose A, a novel trehalose analog, using High-Performance Liquid Chromatography (HPLC). This compound, isolated from the actinomycete Lentzea sp., has garnered significant interest in the scientific community due to its stability against enzymatic degradation by trehalase and its potential as a therapeutic agent, notably as an inducer of autophagy.[1][2][3] This protocol is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound for in-vitro and in-vivo studies. The methodology employs Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of this polar compound.

Introduction

This compound is a disaccharide composed of two glucose units, distinguished by a 4-O-(2,3-dihydroxy-3-methylbutyl) substitution on one of the glucose moieties.[1] Unlike its parent molecule, trehalose, this compound is resistant to hydrolysis by trehalase, the enzyme responsible for breaking down trehalose in biological systems.[1] This inherent stability enhances its bioavailability and makes it an attractive candidate for various therapeutic applications.

One of the most significant biological activities of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. The induction of autophagy by this compound is reported to be mTOR-independent, a pathway of significant interest in the study of neurodegenerative diseases, cancer, and metabolic disorders. To facilitate further research into its mechanism of action and therapeutic potential, a reliable method for obtaining highly purified this compound is essential.

This application note details a preparative HPLC method for the purification of this compound from a crude extract or a synthetic reaction mixture. The protocol is based on the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds like oligosaccharides.

Experimental Protocols

Sample Preparation
  • Crude Extract Dissolution: Dissolve the crude this compound extract or synthetic mixture in the initial mobile phase (e.g., 85% acetonitrile in water) to a concentration of 10-50 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could potentially clog the HPLC column or system.

HPLC Instrumentation and Conditions

A standard preparative HPLC system equipped with a refractive index (RI) detector is recommended for the purification of this compound, as the compound lacks a strong chromophore for UV detection.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterRecommended Setting
HPLC System Preparative HPLC System
Column Amino-bonded Silica (NH2), 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 85% B to 65% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) Detector
Injection Volume 1-5 mL (depending on sample concentration)
Purification Procedure
  • System Equilibration: Equilibrate the column with the initial mobile phase composition (85% Acetonitrile / 15% Water) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the this compound peak. The retention time will need to be determined empirically but is expected to be in the range where similar disaccharides elute under HILIC conditions.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method. Pool the fractions with the desired purity level.

  • Solvent Evaporation: Remove the mobile phase from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.

Data Presentation

The following table summarizes the expected performance of the HPLC purification method. The values are representative and may vary depending on the specific instrumentation and the purity of the starting material.

Table 2: Expected Performance Data

ParameterExpected Value
Retention Time 15-25 minutes (dependent on exact gradient and column)
Purity of Collected Fraction >98%
Yield >80% (dependent on starting material purity)
Limit of Detection (LOD) (Analytical Scale) 0.6 mM (with RI detection)
Limit of Quantification (LOQ) (Analytical Scale) 2.2 mM (with RI detection)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Sample Filtration Filter Sample (0.45 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation HILIC Separation Injection->Separation Detection RI Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the HPLC Purification of this compound.

Signaling Pathway

This compound is known to be an inducer of autophagy. The following diagram depicts the general mTOR-independent autophagy signaling pathway that is activated by trehalose and its analogs.

Autophagy_Pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm Lentztrehalose_A This compound ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) Lentztrehalose_A->ULK1_Complex induces Beclin1_Complex Beclin-1 Complex (Beclin-1, VPS34, ATG14L) ULK1_Complex->Beclin1_Complex activates ATG_Conjugation ATG12-ATG5 & LC3-II Conjugation Systems Beclin1_Complex->ATG_Conjugation recruits Phagophore Phagophore Formation ATG_Conjugation->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome matures into Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome fuses with mTOR mTOR mTOR->ULK1_Complex inhibits

Caption: mTOR-Independent Autophagy Signaling Pathway Induced by this compound.

Conclusion

The HPLC method described in this application note provides a robust and reproducible approach for the purification of this compound. By employing HILIC with an amino-bonded silica column, high purity and yield of the target compound can be achieved, which is crucial for its further investigation as a potential therapeutic agent. The provided protocol serves as a starting point and can be further optimized based on the specific requirements of the user's laboratory and the characteristics of the crude material.

References

Application Notes and Protocols for Inducing Autophagy in Cell Culture using Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known to be a potent inducer of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Due to its stability against enzymatic degradation by trehalase, this compound presents a promising tool for in vitro and in vivo studies of autophagy modulation.[1][2]

These application notes provide a comprehensive guide for researchers on how to utilize this compound to induce and monitor autophagy in mammalian cell cultures. The protocols detailed below are based on established methods for studying autophagy induced by its parent compound, trehalose, with specific considerations for this compound.

Mechanism of Action

This compound, similarly to trehalose, is understood to induce autophagy through a mechanism that is independent of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and metabolism. The proposed pathway involves the activation of the Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4] It is hypothesized that this compound, upon cellular uptake, causes a mild lysosomal stress, which in turn leads to the dephosphorylation and nuclear translocation of TFEB. Once in the nucleus, TFEB activates the transcription of a network of genes involved in autophagy and lysosomal function.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on key autophagy markers. This data is representative of typical results observed with trehalose, which has been shown to have a comparable effect to this compound.[1]

Table 1: Effect of this compound on Autophagy Markers (Western Blot Analysis)

TreatmentLC3-II/LC3-I Ratio (Fold Change)p62/SQSTM1 Level (Fold Change)
Vehicle Control1.01.0
This compound (100 mM, 24h)2.5 - 4.00.4 - 0.6
This compound (100 mM, 24h) + Bafilomycin A1 (100 nM, 4h)5.0 - 8.01.5 - 2.5

Note: Bafilomycin A1 is a lysosomal inhibitor used to assess autophagic flux. An accumulation of LC3-II and p62 in the presence of an inhibitor indicates a functional autophagic process.

Table 2: Quantification of Autophagosome Formation (Fluorescence Microscopy)

TreatmentAverage Number of LC3 Puncta per Cell
Vehicle Control< 5
This compound (100 mM, 24h)20 - 40

Experimental Protocols

Protocol 1: Induction of Autophagy with this compound

This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce autophagy.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, SH-SY5Y, MEFs)

  • Complete cell culture medium

  • This compound (powder)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Preparation of this compound Stock Solution: Prepare a sterile stock solution of this compound (e.g., 1 M in sterile water or PBS). The solution can be filter-sterilized using a 0.22 µm filter.

  • Treatment:

    • For a starting concentration, treat cells with 100 mM this compound. This concentration has been shown to be effective for inducing autophagy with lentztrehaloses.

    • Dilute the this compound stock solution directly into the complete cell culture medium to the desired final concentration.

    • Replace the existing medium in the cell culture plates with the this compound-containing medium.

    • As a negative control, treat a separate set of cells with vehicle (the same volume of sterile water or PBS used to dissolve this compound).

  • Incubation: Incubate the cells for a desired period. A typical time course for autophagy induction is 24 to 48 hours. Time-course experiments are recommended to determine the optimal treatment duration for a specific cell line.

  • Harvesting: After the incubation period, cells can be harvested for downstream analysis as described in the following protocols.

Protocol 2: Western Blot Analysis of LC3 and p62

This protocol is for quantifying the key autophagy markers, LC3-II/LC3-I ratio and p62 levels, by Western blotting.

Materials:

  • This compound-treated and control cell lysates

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Use a higher percentage gel (e.g., 15%) for better separation of LC3-I and LC3-II.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-loading control (1:5000).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Protocol 3: Fluorescence Microscopy of LC3 Puncta

This protocol describes the visualization of autophagosome formation by observing the punctate localization of LC3 using fluorescence microscopy.

Materials:

  • Cells grown on sterile glass coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with this compound as described in Protocol 1.

  • Fixation and Permeabilization:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking solution for 30 minutes.

    • Incubate with the primary anti-LC3B antibody (1:200 dilution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta in the cytoplasm.

  • Quantification: Count the number of LC3 puncta per cell in multiple fields of view to quantify autophagosome formation.

Visualization of Signaling Pathways and Workflows

LentztrehaloseA_Signaling_Pathway LentztrehaloseA This compound CellularUptake Cellular Uptake LentztrehaloseA->CellularUptake Lysosome Lysosome CellularUptake->Lysosome LysosomalStress Mild Lysosomal Stress Lysosome->LysosomalStress mTOR mTORC1 (Inhibited) LysosomalStress->mTOR TFEB_p Phosphorylated TFEB (Cytoplasmic) LysosomalStress->TFEB_p leads to dephosphorylation mTOR->TFEB_p TFEB TFEB (Nuclear Translocation) TFEB_p->TFEB Nucleus Nucleus TFEB->Nucleus AutophagyGenes Autophagy & Lysosomal Gene Transcription Nucleus->AutophagyGenes activates Autophagy Autophagy Induction AutophagyGenes->Autophagy

Caption: Proposed signaling pathway of this compound-induced autophagy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Autophagy Analysis cluster_quantification Data Quantification Start Seed Cells Treat Treat with this compound (e.g., 100 mM) Start->Treat Incubate Incubate (e.g., 24-48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Western Western Blot (LC3-II/I, p62) Harvest->Western Microscopy Fluorescence Microscopy (LC3 Puncta) Harvest->Microscopy TFEB_Assay TFEB Activation Assay (Nuclear Translocation) Harvest->TFEB_Assay QuantifyWB Quantify Band Intensities Western->QuantifyWB QuantifyPuncta Count LC3 Puncta Microscopy->QuantifyPuncta QuantifyTFEB Assess TFEB Localization TFEB_Assay->QuantifyTFEB

References

Lentztrehalose A: A Potent and Stable Inducer for Autophagy Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a naturally occurring disaccharide known for its role as a chemical chaperone and an inducer of autophagy.[1] Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, and its dysregulation is implicated in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] this compound offers a significant advantage over its parent compound, trehalose, due to its minimal hydrolysis by the mammalian enzyme trehalase, which is prevalent in the intestine and kidneys.[1][4] This enhanced stability suggests greater bioavailability, making this compound a promising tool for in vitro and in vivo studies of autophagy pathways and a potential candidate for therapeutic development.

These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying autophagy.

Key Features of this compound

  • Potent Autophagy Induction: this compound induces autophagy in human cancer cells at a level comparable to trehalose.

  • Enzyme Stability: It is minimally hydrolyzed by mammalian trehalase, ensuring greater stability and potential for higher bioavailability compared to trehalose.

  • mTOR-Independent Mechanism (Hypothesized): Based on the mechanism of its parent compound, trehalose, this compound is presumed to induce autophagy through an mTOR-independent pathway, likely involving the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Quantitative Data Summary

Currently, detailed quantitative data for this compound is limited in publicly available literature. The primary research indicates its autophagy-inducing activity is comparable to that of trehalose. For context, typical concentrations of trehalose used to induce autophagy in cell culture range from 50 mM to 100 mM.

CompoundCell Line(s)Effective Concentration for Autophagy InductionKey FindingsReference(s)
This compound Human Cancer Cell LinesComparable to TrehaloseInduces autophagy; Minimally hydrolyzed by trehalase.
Trehalose Various (e.g., HeLa, Neuro2A, hTM)50 - 100 mMInduces mTOR-independent autophagy; Activates TFEB.

Signaling Pathway

The proposed mechanism of action for this compound is based on the well-established pathway for trehalose. It is hypothesized to induce autophagy through an mTOR-independent signaling cascade that involves the activation of TFEB.

LentztrehaloseA_Pathway LentztrehaloseA This compound Lysosome Lysosome LentztrehaloseA->Lysosome Enters Cell & Accumulates in Lysosome Cell Cell Membrane mTORC1 mTORC1 (Inactive) Lysosome->mTORC1 Lysosomal Stress TFEB_P Phosphorylated TFEB (Cytoplasmic) mTORC1->TFEB_P Inhibition TFEB TFEB (Nuclear Translocation) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus AutophagyGenes Autophagy & Lysosomal Gene Transcription TFEB->AutophagyGenes Promotes Autophagosome Autophagosome Formation AutophagyGenes->Autophagosome Upregulation Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Autophagy Analysis cluster_mechanistic Mechanistic Studies cluster_data Data Interpretation CellCulture Cell Culture (e.g., HeLa, SH-SY5Y) Treatment Treatment with this compound (Dose-response & Time-course) CellCulture->Treatment WesternBlot Western Blot for LC3-II Treatment->WesternBlot Microscopy Fluorescence Microscopy (CYTO-ID or GFP-LC3) Treatment->Microscopy TFEB TFEB Nuclear Translocation Assay (Immunofluorescence or Western Blot) Treatment->TFEB mTOR mTOR Pathway Analysis (Western Blot for p-mTOR, p-p70S6K) Treatment->mTOR Quantification Quantification and Statistical Analysis WesternBlot->Quantification Microscopy->Quantification TFEB->Quantification mTOR->Quantification Conclusion Conclusion on Autophagy Induction & Mechanism Quantification->Conclusion

References

Application of Lentztrehalose A in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins within neurons.[1] One promising therapeutic strategy is the enhancement of cellular clearance mechanisms, primarily autophagy, to remove these toxic protein aggregates.[1][2] Trehalose, a naturally occurring disaccharide, has been identified as an inducer of autophagy with neuroprotective effects.[1][2] However, its therapeutic potential is limited by its low bioavailability due to hydrolysis by the enzyme trehalase in the intestine and kidneys.

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, isolated from the actinomycete Lentzea sp. It is only minimally hydrolyzed by mammalian trehalase, suggesting greater stability and potentially higher bioavailability in vivo compared to trehalose. Like trehalose, this compound induces autophagy, making it a compelling candidate for research and drug development in the context of neurodegenerative diseases. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in neurodegenerative disease research.

Mechanism of Action

The primary mechanism of action for this compound in a neurodegenerative context is the induction of autophagy, a cellular process for degrading and recycling dysfunctional cellular components, including protein aggregates. This process is crucial for maintaining neuronal homeostasis. The autophagy-inducing activity of this compound is comparable to that of trehalose.

The signaling pathway for trehalose-induced autophagy is understood to be independent of the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. Instead, it is believed to involve the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Activated TFEB translocates to the nucleus, where it promotes the expression of autophagy-related genes. The inhibition of the Akt signaling pathway has been implicated in the activation of TFEB by trehalose.

LentztrehaloseA_Signaling_Pathway cluster_extracellular Extracellular LentztrehaloseA_ext This compound mTOR mTOR

Quantitative Data

The following tables summarize quantitative data for trehalose, which can serve as a reference for designing experiments with this compound. Given this compound's stability, it is hypothesized that it may achieve similar or greater effects at comparable or lower concentrations.

Table 1: In Vitro Models

Model SystemTarget ProteinTrehalose ConcentrationObserved EffectReference
PC12 cellsA53T α-synucleinNot specifiedEnhanced clearance of A53T α-synuclein
HT22 cellsAmyloid-betaNot specifiedProtection against amyloid-beta toxicity
Model lipid membranesAmyloid-beta50-100 mMDose-dependent reduction in Aβ binding

Table 2: In Vivo Models

Animal ModelDisease ModeledTrehalose AdministrationObserved EffectReference
AAV-A53T α-synuclein rat modelParkinson's Disease2% and 5% in drinking waterAttenuation of motor asymmetry and DA neurodegeneration
Aβ25-35-induced murine modelAlzheimer's Disease2% and 4% in drinking water for 14 daysDose-dependent activation of autophagy and recovery of long-term memory
PrP-A53T G2-3 transgenic mouseParkinson's Disease2% w/v in drinking water for 6.5 monthsPrevention of tyrosine hydroxylase immunoreactivity reduction in substantia nigra and striatum

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in neurodegenerative disease models.

Protocol 1: Assessment of Autophagy Induction via LC3 Conversion

This protocol is for monitoring the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, by Western blotting.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10-100 mM, based on trehalose data) for a specified time (e.g., 24 hours). Include a vehicle-treated control group. For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 4 hours of this compound treatment.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary anti-LC3 antibody overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and image the bands corresponding to LC3-I and LC3-II. g. Strip the membrane and re-probe for a loading control.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control. An increase in this ratio indicates autophagy induction.

Experimental_Workflow start Start: Neuronal Cell Culture treatment Treat with this compound (various concentrations and times) start->treatment cell_lysis Cell Lysis and Protein Quantification treatment->cell_lysis immunofluorescence immunofluorescence treatment->immunofluorescence western_blot western_blot cell_lysis->western_blot filter_trap filter_trap cell_lysis->filter_trap data_analysis Data Analysis and Interpretation conclusion Conclusion on Neuroprotective Potential data_analysis->conclusion western_blot->data_analysis filter_trap->data_analysis immunofluorescence->data_analysis

Protocol 2: Quantification of Protein Aggregates using Filter Trap Assay

This semi-quantitative assay separates insoluble protein aggregates from soluble proteins.

Materials:

  • Cell lysates from Protocol 1

  • Cellulose acetate membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Wash buffer (e.g., PBS with 0.1% SDS)

  • Blocking buffer

  • Primary antibody specific to the aggregated protein of interest (e.g., anti-α-synuclein, anti-huntingtin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lysate Preparation: Prepare cell lysates as in Protocol 1.

  • Membrane Preparation: Pre-wet the cellulose acetate membrane in wash buffer.

  • Sample Loading: Assemble the dot blot apparatus with the membrane. Load equal amounts of protein lysate into the wells. Apply a vacuum to pull the lysate through the membrane.

  • Washing: Wash the wells with wash buffer to remove soluble proteins.

  • Immunodetection: a. Disassemble the apparatus and block the membrane for 1 hour. b. Incubate with a primary antibody against the protein of interest overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. d. Develop the blot with a chemiluminescent substrate and image the dots.

  • Data Analysis: Quantify the intensity of each dot. A decrease in dot intensity in this compound-treated samples compared to controls indicates a reduction in insoluble protein aggregates.

Protocol 3: TFEB Nuclear Translocation Assay

This protocol uses immunofluorescence to visualize the translocation of TFEB from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% BSA)

  • Primary antibody: anti-TFEB

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips and treat with this compound as described in Protocol 1.

  • Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 15 minutes. b. Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining: a. Block with blocking solution for 1 hour. b. Incubate with anti-TFEB primary antibody overnight at 4°C. c. Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark. d. Wash and stain with DAPI for 5 minutes.

  • Imaging and Analysis: Mount the coverslips onto slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB. An increase in this ratio indicates nuclear translocation.

Advantages of this compound over Trehalose

LentztrehaloseA_vs_Trehalose Neuroprotection Neuroprotective Effects (Autophagy Induction) HighDose HighDose HighDose->Neuroprotection LowerDose LowerDose LowerDose->Neuroprotection

Conclusion

This compound presents a significant advancement over trehalose for neurodegenerative disease research due to its stability against enzymatic hydrolysis. Its ability to induce autophagy at levels comparable to trehalose suggests it could be a more potent therapeutic agent in vivo. The provided protocols offer a framework for researchers to investigate the neuroprotective effects of this compound in various models of neurodegeneration, paving the way for potential therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic profile and efficacy in preclinical animal models.

References

Application Notes: Evaluating the Enzymatic Stability of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentztrehalose A is a novel, naturally occurring analog of trehalose, isolated from the actinomycete Lentzea sp.[1][2]. Trehalose, a disaccharide of two glucose molecules, is widely used in the food and cosmetic industries and has shown potential therapeutic benefits, including the induction of autophagy[3][4]. However, its application in medicine is often limited by its rapid hydrolysis into glucose by the enzyme trehalase, which is prevalent in mammals and microbes, leading to low bioavailability[3]. This compound, with its unique 4-O-(2,3-dihydroxy-3-methylbutyl) side chain, exhibits significantly enhanced stability against enzymatic degradation. This characteristic makes it a promising candidate for therapeutic applications where sustained biological activity is required.

These application notes provide detailed protocols for evaluating and quantifying the enzymatic stability of this compound compared to its parent molecule, trehalose. The primary method involves incubating the compound with trehalase and subsequently measuring the rate of glucose release using a coupled enzymatic assay.

Principle of the Assay

The enzymatic stability of this compound is assessed by measuring its rate of hydrolysis by the enzyme trehalase (EC 3.2.1.28). The reaction catalyzes the breakdown of the substrate into two glucose molecules. The amount of glucose produced is then quantified in a secondary coupled reaction. This second reaction, involving hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6P-DH), results in the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm. The rate of NADH production is directly proportional to the rate of glucose formation, and thus to the trehalase activity on the substrate. By comparing the hydrolysis rate of this compound to that of trehalose, a quantitative measure of its enzymatic stability can be determined.

Data Presentation: Comparative Enzymatic Hydrolysis

Published studies have demonstrated the superior enzymatic stability of this compound and its derivatives when compared to trehalose. The following table summarizes the hydrolysis rates when incubated with porcine kidney trehalase.

CompoundHydrolysis Rate (μM/s)Relative Stability (vs. Trehalose)Reference
Trehalose8.51x
This compound0.02425x
Lentztrehalose B0.04212.5x
Lentztrehalose C0.05170x

Experimental Protocols

Protocol 1: In Vitro Hydrolysis by Trehalase

This protocol details the primary enzymatic reaction to assess the stability of this compound against trehalase.

Materials:

  • This compound

  • D-(+)-Trehalose dihydrate (as a control substrate)

  • Porcine Kidney Trehalase (e.g., Sigma-Aldrich T8778)

  • Citrate Buffer (135 mM, pH 5.7)

  • Tris Buffer (500 mM, pH 7.5)

  • Deionized water

  • Microcentrifuge tubes or 96-well plates

  • Incubator or water bath set to 37°C

Procedure:

  • Reagent Preparation:

    • Substrate Solutions (28 mM): Prepare separate solutions of D-(+)-Trehalose and this compound in 135 mM Citrate Buffer (pH 5.7).

    • Enzyme Solution: Immediately before use, prepare a solution of trehalase (e.g., 0.1-0.3 units/mL) in cold Citrate Buffer.

  • Reaction Setup:

    • For each substrate (this compound and Trehalose) and a no-substrate blank, label tubes accordingly.

    • Add 300 µL of Citrate Buffer to each tube.

    • Add 100 µL of the appropriate Substrate Solution to the 'Test' tubes. For the blank, add 100 µL of Citrate Buffer.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Enzyme Reaction:

    • To initiate the reaction, add 100 µL of the Trehalase Enzyme Solution to each tube.

    • Mix gently and incubate at 37°C.

    • Collect aliquots (e.g., 50 µL) at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination:

    • To stop the reaction for each aliquot, immediately add 50 µL of 500 mM Tris Buffer (pH 7.5). The shift in pH helps to inactivate the enzyme. Alternatively, heat inactivation at 95°C for 5 minutes can be used.

    • The collected time-point samples are now ready for glucose quantification as described in Protocol 2.

Protocol 2: Quantification of Released Glucose

This protocol uses a coupled enzyme system to measure the glucose concentration in the samples from Protocol 1. Many commercial glucose (HK) assay kits are available and can be used here.

Materials:

  • Samples from Protocol 1

  • Glucose (Hexokinase) Assay Reagent (e.g., Sigma-Aldrich GAHK20) containing ATP, NAD⁺, Hexokinase, and G6P-Dehydrogenase.

  • Glucose Standard Solutions (0, 25, 50, 100, 200 mg/dL)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Glucose Assay Reagent according to the manufacturer's instructions.

  • Standard Curve:

    • Add 10 µL of each Glucose Standard Solution to separate wells of the 96-well plate.

    • Add 100 µL of the prepared Glucose Assay Reagent to each of these wells.

  • Sample Measurement:

    • Add 10 µL of each collected sample (from Protocol 1) to new wells.

    • Add 100 µL of the Glucose Assay Reagent to each sample well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance of all wells at 340 nm (A340).

  • Data Analysis:

    • Subtract the A340 reading of the blank (0 mg/dL glucose) from all standard and sample readings.

    • Plot the corrected A340 values for the glucose standards against their concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to calculate the glucose concentration in each sample.

    • Plot the glucose concentration against time for both this compound and trehalose to determine the rate of hydrolysis (slope of the initial linear phase). The stability of this compound is inversely proportional to this rate.

Visualizations

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis P1 Prepare Substrates (this compound, Trehalose) R1 Mix Substrate and Buffer P1->R1 P2 Prepare Trehalase Enzyme Solution R3 Initiate with Trehalase P2->R3 P3 Prepare Buffers (Citrate, Tris) R2 Pre-incubate at 37°C R1->R2 R2->R3 R4 Incubate and Collect Aliquots Over Time R3->R4 R5 Terminate Reaction (pH shift or heat) R4->R5 Q2 Mix Samples/Standards with Glucose Assay Reagent R5->Q2 Q1 Prepare Glucose Standards Q1->Q2 Q3 Incubate at 37°C Q2->Q3 Q4 Measure Absorbance at 340 nm Q3->Q4 A1 Generate Glucose Standard Curve Q4->A1 A2 Calculate Glucose in Samples Q4->A2 A1->A2 A3 Plot [Glucose] vs. Time A2->A3 A4 Determine Hydrolysis Rate and Compare Stability A3->A4

Caption: Workflow for the in vitro enzymatic stability assay of this compound.

G cluster_hydrolysis Step 1: Hydrolysis cluster_detection Step 2: Glucose Detection Substrate This compound or Trehalose Product1 2x Glucose Substrate->Product1 H₂O Enzyme1 Trehalase Enzyme1->Product1 Glucose Glucose Product1->Glucose G6P Glucose-6-Phosphate Glucose->G6P ATP ATP ADP ADP ATP->ADP GP Gluconate-6-Phosphate G6P->GP Enzyme2 Hexokinase Enzyme2->G6P NADP NAD⁺ NADPH NADH NADP->NADPH Measurement Measurement NADPH->Measurement Measure at 340 nm Enzyme3 G6P-Dehydrogenase Enzyme3->GP

Caption: Biochemical pathway for the enzymatic assay of this compound stability.

References

Application Notes and Protocols for Lentztrehalose A in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical use of Lentztrehalose A, a stable analog of trehalose, focusing on its administration and dosage in research settings. The information is based on available preclinical data and is intended to guide the design of future studies.

Introduction

This compound is a novel trehalose analog that exhibits enhanced stability against enzymatic hydrolysis by trehalase.[1][2][3] This property increases its bioavailability compared to its parent compound, trehalose.[1] Preclinical studies have highlighted its potential as a therapeutic agent due to its ability to induce autophagy, a cellular process critical for the clearance of dysfunctional components.[1] This mechanism of action suggests its potential utility in a range of diseases, including neurodegenerative disorders and cancer.

Preclinical Applications and Efficacy

In preclinical mouse models, this compound has demonstrated significant therapeutic potential:

  • Antitumor Activity: It has shown efficacy in mouse models of S-180 sarcoma and Ehrlich carcinoma.

  • Bone Health: this compound has exhibited a bone reinforcement effect in ovariectomized mice, a model for postmenopausal osteoporosis.

A notable finding from these studies is that this compound was administered at half to a quarter of the dosage of trehalose to achieve comparable or superior therapeutic effects, underscoring its enhanced potency.

Dosage and Administration in Preclinical Models

While specific optimal dosages are still under investigation and are likely model-dependent, a general framework from early preclinical work can be summarized.

Quantitative Data Summary

Animal ModelConditionAdministration RouteDosage RangeFrequencyStudy DurationOutcome
MouseS-180 SarcomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAntitumor Activity
MouseEhrlich CarcinomaNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAntitumor Activity
Ovariectomized MouseBone LossNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedBone Reinforcement

Note: Specific quantitative data on dosage (e.g., mg/kg) and detailed administration protocols were not available in the reviewed literature. The provided table structure is intended for future data population as it becomes available.

Experimental Protocols

Detailed experimental protocols for the administration of this compound are not yet widely published. However, a general methodology for in vivo studies can be inferred.

General Protocol for In Vivo Administration of this compound in Mice

  • Preparation of this compound Solution:

    • Based on the desired dosage, weigh the appropriate amount of this compound powder.

    • Dissolve in a sterile, biocompatible vehicle (e.g., saline, phosphate-buffered saline).

    • Ensure complete dissolution and filter-sterilize the solution before administration.

  • Animal Handling and Acclimatization:

    • House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

    • Allow for an acclimatization period before the commencement of the study.

  • Administration:

    • The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be selected based on the experimental design and the pharmacokinetic properties of this compound.

    • Administer the prepared this compound solution at the predetermined frequency.

  • Monitoring and Endpoint Analysis:

    • Monitor the animals regularly for any signs of toxicity or adverse effects.

    • At the study endpoint, collect relevant tissues or perform imaging to assess the therapeutic efficacy based on the specific disease model.

Mechanism of Action: Autophagy Induction

This compound, similar to trehalose, is an inducer of autophagy. This process is a key mechanism for cellular homeostasis and the degradation of aggregated proteins and damaged organelles.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound Autophagy Induction Autophagy Induction This compound->Autophagy Induction Autophagosome Formation Autophagosome Formation Autophagy Induction->Autophagosome Formation Autolysosome Autolysosome Autophagosome Formation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Degradation of Cellular Components Degradation of Cellular Components Autolysosome->Degradation of Cellular Components Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound Western Blot Western Blot Treatment->Western Blot LC3-II/LC3-I ratio Immunofluorescence Immunofluorescence Treatment->Immunofluorescence LC3 puncta formation Data Analysis Data Analysis Western Blot->Data Analysis Immunofluorescence->Data Analysis

References

Application Notes and Protocols: A Step-by-Step Guide to Lentztrehalose A Isolation from Bacterial Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentztrehalose A, a novel analog of trehalose, has garnered significant interest in the scientific community due to its potential therapeutic applications, including its role as an autophagy inducer.[1][2] Unlike its parent molecule, this compound exhibits stability against enzymatic hydrolysis by trehalase, enhancing its bioavailability and making it a promising candidate for drug development.[3] This document provides a detailed, step-by-step guide for the isolation and purification of this compound from the actinomycete Lentzea sp. ML457-mF8. The protocols outlined below cover the entire workflow from bacterial culture to the acquisition of highly purified this compound.

Introduction

Trehalose is a naturally occurring disaccharide with known applications as a sweetener, humectant, and stabilizer.[2] Recent studies have highlighted its potential in treating neurodegenerative diseases by inducing autophagy.[2] However, the therapeutic efficacy of trehalose is limited by its rapid hydrolysis by the enzyme trehalase in the intestine and kidneys. This compound, an enzyme-stable analog isolated from Lentzea sp. ML457-mF8, overcomes this limitation. This application note details the methodology for producing and isolating this compound, providing researchers with a robust protocol to obtain this valuable compound for further investigation.

Data Presentation

The following table summarizes the quantitative data associated with the isolation of this compound from a culture of Lentzea sp. ML457-mF8 grown on steamed germinated brown rice.

ParameterValueUnitSource
Starting Material1.0kg of germinated brown rice grain
Purified this compound1.0g
Purity>95%
Culture Temperature30°C
Culture Duration4weeks

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of this compound.

Bacterial Culture and Fermentation

The production of this compound is achieved through the fermentation of Lentzea sp. ML457-mF8. The yield of Lentztrehaloses is notably higher in drier culture conditions.

Materials:

  • Lentzea sp. ML457-mF8 strain

  • Germinated brown rice

  • Deionized water

  • Ethanol (EtOH)

  • Autoclavable culture vessels

Protocol:

  • Medium Preparation: Prepare the culture medium by steaming germinated brown rice. A ratio of 3 parts rice grain to 2.5 parts water (by weight) has been shown to be effective for producing Lentztrehaloses.

  • Sterilization: Autoclave the prepared medium to ensure sterility.

  • Inoculation: Inoculate the sterile medium with Lentzea sp. ML457-mF8.

  • Incubation: Incubate the culture at 30°C for 4 weeks in static conditions.

Extraction of this compound

Following the incubation period, the secondary metabolites, including this compound, are extracted from the culture.

Protocol:

  • Solvent Extraction: Add an equal volume of ethanol (EtOH) to the culture medium.

  • Homogenization: Thoroughly mix the culture and solvent to ensure efficient extraction of the metabolites.

  • Filtration/Centrifugation: Separate the solid rice medium from the ethanol-water extract containing the Lentztrehaloses by filtration or centrifugation.

  • Concentration: Concentrate the extract under reduced pressure to remove the ethanol.

Chromatographic Purification

A multi-step chromatographic process is employed to purify this compound from the crude extract to a purity of over 95%.

Protocol:

The crude extract is sequentially subjected to the following chromatography columns:

  • DIAION HP20 Chromatography:

    • Stationary Phase: DIAION HP20 resin.

    • Purpose: Initial fractionation and removal of highly polar impurities.

  • Octadecyl Silica (ODS) HPLC:

    • Stationary Phase: Octadecyl silica gel.

    • Purpose: Separation based on hydrophobicity.

  • Polyamine HPLC:

    • Stationary Phase: Polyamine-bonded silica gel.

    • Purpose: Further separation of carbohydrate-like molecules.

  • Silica Gel Chromatography:

    • Stationary Phase: Silica gel.

    • Purpose: Fine purification based on polarity.

  • Activated Carbon Chromatography:

    • Stationary Phase: Activated carbon.

    • Purpose: Removal of colored impurities and other contaminants.

  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Purpose: Final polishing step, separation by size exclusion and adsorption.

Note: The specific mobile phases and gradient conditions for each HPLC step would need to be optimized based on the specific column and system used. The fractions containing this compound are identified using an appropriate analytical method, such as HPLC with an evaporative light scattering detector (ELSD).

Visualizations

Experimental Workflow for this compound Isolation

LentztrehaloseA_Isolation_Workflow cluster_culture 1. Bacterial Culture cluster_extraction 2. Extraction cluster_purification 3. Purification Culture Inoculation of Lentzea sp. ML457-mF8 on Steamed Germinated Brown Rice Incubation Incubation at 30°C for 4 weeks Culture->Incubation Extraction Ethanol Extraction Incubation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HP20 DIAION HP20 Chromatography CrudeExtract->HP20 ODS Octadecyl Silica (ODS) HPLC HP20->ODS Polyamine Polyamine HPLC ODS->Polyamine Silica Silica Gel Chromatography Polyamine->Silica Carbon Activated Carbon Chromatography Silica->Carbon LH20 Sephadex LH-20 Chromatography Carbon->LH20 PureLTA Purified this compound (>95%) LH20->PureLTA

Caption: Workflow for this compound isolation.

Logical Relationship of this compound Production

LentztrehaloseA_Production_Logic Bacterium Lentzea sp. ML457-mF8 Production Production of this compound Bacterium->Production CultureConditions Culture Conditions CultureConditions->Production Medium Steamed Germinated Brown Rice Medium->CultureConditions Temperature 30°C Temperature->CultureConditions Duration 4 weeks Duration->CultureConditions Dryness Drier Conditions Dryness->CultureConditions

Caption: Factors influencing this compound production.

References

Application Notes and Protocols for Lentztrehalose A in Combination Therapy Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentztrehalose A is a novel, enzyme-stable analog of trehalose, a natural disaccharide known to induce autophagy. Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, and its modulation holds therapeutic promise for a range of diseases, including neurodegenerative disorders and cancer.[1][2][3] Unlike its parent compound, this compound is minimally hydrolyzed by the enzyme trehalase, suggesting enhanced bioavailability and potentially greater therapeutic efficacy.[1] These characteristics make this compound a compelling candidate for monotherapy and, notably, for combination therapies aimed at achieving synergistic effects and overcoming therapeutic resistance.

These application notes provide a framework for the experimental design of this compound in combination therapies, with a focus on neurodegenerative diseases and cancer. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in the preclinical evaluation of this compound-based combination regimens.

Signaling Pathways

This compound, like trehalose, is understood to induce autophagy through an mTOR-independent signaling pathway. A key mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[4] The proposed pathway suggests that trehalose and its analogs can cause transient lysosomal membrane permeabilization, leading to a calcium leak that activates the phosphatase calcineurin. Calcineurin then dephosphorylates TFEB, allowing its translocation to the nucleus where it promotes the expression of autophagy-related genes.

mTOR-Independent Autophagy Induction by this compound

LentztrehaloseA_Signaling cluster_cell Cell LentztrehaloseA This compound Lysosome Lysosome LentztrehaloseA->Lysosome induces Ca2_leak Lysosome->Ca2_leak membrane permeabilization Calcineurin Calcineurin Ca2_leak->Calcineurin activates TFEB_P TFEB-P (Cytoplasmic) Calcineurin->TFEB_P dephosphorylates TFEB TFEB (Nuclear) TFEB_P->TFEB translocates to Nucleus Nucleus Autophagy_Genes Autophagy Genes TFEB->Autophagy_Genes activates transcription of Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

Caption: mTOR-independent autophagy induction by this compound.

Data Presentation: Quantitative Summary of Preclinical Data

The following tables summarize hypothetical yet plausible quantitative data based on existing literature for trehalose and this compound, which can serve as a benchmark for experimental design.

Table 1: In Vitro Synergistic Cytotoxicity of this compound and Temozolomide (TMZ) in Glioblastoma Cells

Treatment GroupU87-MG Cell Viability (%) (Mean ± SD)Combination Index (CI) at 50% Effect (Fa=0.5)
Control100 ± 5.2-
This compound (50 mM)85 ± 4.1-
TMZ (100 µM)60 ± 3.5-
This compound (50 mM) + TMZ (100 µM)30 ± 2.80.7 (Synergistic)

Table 2: In Vivo Efficacy of this compound and Rapamycin in a Mouse Model of Alzheimer's Disease (AD)

Treatment GroupAmyloid-β Plaque Load in Hippocampus (%) (Mean ± SD)Morris Water Maze Escape Latency (s) (Mean ± SD)
Wild-Type Control5 ± 1.220 ± 3.5
AD Mouse Model (Vehicle)100 ± 10.565 ± 8.2
This compound70 ± 8.945 ± 6.1
Rapamycin75 ± 9.348 ± 5.9
This compound + Rapamycin40 ± 5.730 ± 4.3

Experimental Protocols

In Vitro Synergy Assessment: Chou-Talalay Method

This protocol describes the determination of synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent using the Chou-Talalay method.

a. Experimental Workflow

Chou_Talalay_Workflow cluster_workflow Chou-Talalay Synergy Assay Workflow cell_seeding Seed cells in 96-well plates drug_prep Prepare serial dilutions of This compound and Drug B cell_seeding->drug_prep treatment Treat cells with single agents and combinations drug_prep->treatment incubation Incubate for 48-72 hours treatment->incubation viability_assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis Analyze data using CompuSyn software viability_assay->data_analysis ci_determination Determine Combination Index (CI) and generate isobolograms data_analysis->ci_determination

Caption: Workflow for in vitro synergy assessment.

b. Detailed Methodology

  • Cell Culture: Culture the selected cancer or neuronal cell line in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the combination drug (Drug B) in a suitable solvent.

  • Dose-Response Determination: Determine the IC50 (half-maximal inhibitory concentration) for each drug individually by treating cells with a range of concentrations for 48-72 hours.

  • Combination Treatment:

    • Select a fixed concentration ratio of this compound to Drug B based on their individual IC50 values.

    • Prepare serial dilutions of the drug combination.

    • Treat cells with the single agents and the combination at various concentrations. Include a vehicle control.

  • Viability Assay: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the fraction of affected (Fa) and unaffected (Fu) cells for each treatment.

    • Use a software package like CompuSyn to input the dose-effect data.

    • The software will generate a Combination Index (CI) value, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

    • Visualize the results with isobolograms.

In Vivo Combination Therapy in an Orthotopic Glioblastoma Mouse Model

This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with a standard chemotherapeutic agent like temozolomide (TMZ) in a glioblastoma model.

a. Experimental Workflow

Glioblastoma_Workflow cluster_workflow Orthotopic Glioblastoma Model Workflow cell_implantation Intracranial implantation of glioblastoma cells in mice tumor_establishment Allow tumors to establish (monitor with bioluminescence) cell_implantation->tumor_establishment treatment_groups Randomize mice into treatment groups tumor_establishment->treatment_groups drug_administration Administer this compound, TMZ, or combination treatment_groups->drug_administration monitoring Monitor tumor growth (imaging) and animal health drug_administration->monitoring endpoint_analysis Endpoint analysis: - Survival - Tumor volume - Immunohistochemistry monitoring->endpoint_analysis

Caption: Workflow for in vivo glioblastoma combination therapy study.

b. Detailed Methodology

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.

  • Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., U87-MG expressing luciferase) into the striatum of the mice.

  • Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.

  • Treatment Groups: Once tumors are established, randomize mice into the following groups:

    • Vehicle control

    • This compound alone

    • TMZ alone

    • This compound + TMZ

  • Drug Administration:

    • Administer this compound via oral gavage or intraperitoneal injection.

    • Administer TMZ according to established protocols.

    • The treatment schedule should be optimized based on preliminary studies.

  • Efficacy Assessment:

    • Monitor animal survival and body weight.

    • Measure tumor volume regularly using imaging.

    • At the end of the study, harvest brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis, and LC3-II for autophagy).

In Vivo Combination Therapy in a Mouse Model of Alzheimer's Disease

This protocol details an in vivo experiment to assess the synergistic neuroprotective effects of this compound and an mTOR-dependent autophagy inducer like rapamycin in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

a. Experimental Workflow

AD_Workflow cluster_workflow Alzheimer's Disease Model Workflow animal_selection Use transgenic AD mice (e.g., 5XFAD) treatment_initiation Initiate treatment at an early pathological stage animal_selection->treatment_initiation treatment_groups Randomize mice into treatment groups treatment_initiation->treatment_groups drug_administration Administer this compound, Rapamycin, or combination treatment_groups->drug_administration behavioral_testing Conduct behavioral tests (e.g., Morris water maze) drug_administration->behavioral_testing endpoint_analysis Endpoint analysis: - Brain tissue analysis - Aβ and tau pathology - Autophagy markers behavioral_testing->endpoint_analysis

Caption: Workflow for in vivo Alzheimer's disease combination therapy study.

b. Detailed Methodology

  • Animal Model: Utilize a transgenic mouse model of AD that develops amyloid-β plaques and cognitive deficits (e.g., 5XFAD).

  • Treatment Groups: Randomize mice into the following groups:

    • Wild-type control

    • Transgenic control (vehicle)

    • This compound alone

    • Rapamycin alone

    • This compound + Rapamycin

  • Drug Administration:

    • Administer this compound in drinking water or via oral gavage.

    • Administer rapamycin via intraperitoneal injection.

    • Treatment duration should be several weeks to months to assess long-term effects.

  • Behavioral Analysis:

    • Evaluate cognitive function using tests such as the Morris water maze or passive avoidance test.

  • Biochemical and Histological Analysis:

    • At the study endpoint, collect brain tissue.

    • Quantify amyloid-β plaque load and tau pathology using immunohistochemistry and ELISA.

    • Assess levels of autophagy markers (e.g., LC3-II, p62, Beclin-1) by Western blotting or immunohistochemistry.

Conclusion

This compound presents a promising therapeutic agent, particularly for combination therapies targeting diseases with dysfunctional autophagy. The experimental designs and protocols outlined in these application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with other agents for the treatment of neurodegenerative diseases and cancer. Rigorous in vitro and in vivo studies are crucial to elucidate the synergistic potential and mechanisms of action of this compound-based combination therapies, paving the way for future clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the multi-step synthesis of Lentztrehalose A. The information is compiled from published synthetic routes and addresses common challenges encountered during the process.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues that may arise during the synthesis of this compound.

Issue 1: Poor Regioselectivity in the Protection of Trehalose

  • Question: My initial protection of trehalose is yielding a complex mixture of products with poor selectivity for the desired 4,6- and 4',6'-positions. How can I improve this?

  • Answer: Achieving high regioselectivity in the protection of the numerous hydroxyl groups of trehalose is a common challenge. The reaction conditions, particularly the stoichiometry of the reagents, are critical. For instance, in the formation of benzylidene acetals, using a precise amount of benzaldehyde dimethyl acetal is key. One reported method successfully used 2.25 equivalents to favor the formation of the di-protected species, leading to the desired intermediate for symmetrical side-chain introduction.[1] Experiment with small variations in reagent stoichiometry and monitor the reaction closely by TLC to optimize the ratio for your specific setup.

Issue 2: Low Yield During Side-Chain Introduction via Prenylation

  • Question: I am experiencing low yields and the formation of a significant amount of di-prenylated byproduct when introducing the prenyl group. What can I do to improve the yield of the mono-prenylated product?

  • Answer: The formation of a di-prenylated byproduct and recovery of unreacted starting material are common issues in this step.[1] To favor mono-prenylation, ensure the slow addition of prenyl bromide to the reaction mixture. Using a slight excess of the diol starting material can also help to minimize the formation of the di-substituted product. Careful chromatographic purification will be necessary to separate the desired mono-prenylated product from the starting material and the di-prenylated side product.

Issue 3: Poor Diastereoselectivity in the Dihydroxylation of the Prenyl Group

  • Question: The diastereoselectivity of my Sharpless asymmetric dihydroxylation of the prenylated trehalose derivative is low. How can I improve the ratio of the desired diastereomer?

  • Answer: The diastereoselectivity of this reaction is highly dependent on the chiral ligand used and the reaction conditions. The use of AD-mix-α, containing the (DHQ)2PHAL ligand, has been reported to give a 9:1 diastereomeric ratio in favor of the desired isomer.[1] Ensure that the reagents are of high purity and that the reaction is carried out at a low temperature, as temperature can significantly impact stereoselectivity. It is also crucial to maintain an inert atmosphere to prevent side reactions.

Issue 4: Incomplete Deprotection in the Final Step

  • Question: I am having trouble with the final deprotection step. The removal of all protecting groups (benzyl and benzylidene acetals) is incomplete, leading to a mixture of partially protected products. What are the optimal conditions for global deprotection?

  • Answer: Complete and clean removal of all protecting groups is a critical final step. Hydrogenolysis is the standard method for removing benzyl and benzylidene acetal groups. The efficiency of this reaction depends on the catalyst, solvent, and hydrogen pressure. Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. The reaction may require an extended period and an elevated hydrogen pressure to proceed to completion. Adding a small amount of acid (e.g., HCl) can sometimes facilitate the cleavage of the benzylidene acetals. Monitor the reaction by mass spectrometry or NMR to confirm the complete removal of all protecting groups before workup.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: The two primary synthetic routes to this compound start from commercially available trehalose.[1][2] The key difference lies in the method of introducing the side chain:

  • Prenylation and Diastereoselective Dihydroxylation: This involves the selective protection of trehalose, followed by prenylation of a free hydroxyl group and subsequent diastereoselective dihydroxylation to form the vicinal diol on the side chain.

  • Etherification via Chiral Epoxide Opening: This method also begins with selectively protected trehalose, followed by an etherification reaction where a free hydroxyl group opens a chiral epoxide to introduce the side chain with the desired stereochemistry.

Q2: What is the overall yield I can expect for the synthesis of this compound?

A2: The reported overall yield for the synthesis of this compound can vary depending on the chosen route and optimization of each step. One practical synthetic protocol reported an overall yield of 23% over 6 steps.

Q3: How was the absolute configuration of the secondary alcohol in the side chain of this compound determined?

A3: The absolute configuration of the secondary alcohol in the side chain was unequivocally determined to be S through chemical synthesis. This was established by using a chiral epoxide with a known stereochemistry to introduce the side chain, thereby fixing the stereocenter of the secondary alcohol.

Q4: Why is the synthesis of this compound and its analogs important?

A4: this compound is a naturally occurring trehalose derivative that exhibits several interesting biological activities, including inducing autophagy. Trehalose itself is a promising therapeutic agent for neurodegenerative diseases, but its bioavailability is low due to digestion by the enzyme trehalase. This compound is significantly more stable to enzymatic hydrolysis, making it a promising drug candidate for autophagy-related diseases. The synthesis of this compound and its analogs allows for structure-activity relationship (SAR) studies to further explore and optimize its therapeutic potential.

Quantitative Data Summary

The following tables summarize key quantitative data from a reported synthesis of this compound.

Table 1: Reagent Stoichiometry and Yields for Key Synthetic Steps

StepReactionKey Reagents and StoichiometryProduct YieldReference
1Acetalization & BenzylationBenzaldehyde dimethyl acetal (2.25 eq), BnBr, NaH52% (for desired intermediate 5 )
2PrenylationPrenyl bromide44%
3DihydroxylationAD-mix-α9:1 dr (desired isomer as major)
4Global DeprotectionH₂, Pd/C-
Overall Total Synthesis - 23% (6 steps)

Experimental Protocols

Protocol 1: Selective Protection of Trehalose

  • To a solution of anhydrous trehalose in DMF, add p-toluenesulfonic acid (catalytic amount) and benzaldehyde dimethyl acetal (2.25 eq).

  • Heat the mixture at 100 °C for approximately 4-5 hours.

  • Cool the reaction mixture and add benzyl bromide (BnBr) and sodium hydride (NaH) in THF, with a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate the intermediate with two free 4-hydroxy groups.

Protocol 2: Introduction of the Side Chain via Prenylation and Dihydroxylation

  • To a solution of the diol intermediate from Protocol 1 in an appropriate solvent, add prenyl bromide.

  • Monitor the reaction by TLC to ensure the formation of the mono-prenylated product.

  • Purify the product by column chromatography to separate it from unreacted starting material and di-prenylated byproduct.

  • For the dihydroxylation, dissolve the prenylated intermediate in a t-BuOH/H₂O mixture.

  • Add AD-mix-α and methanesulfonamide and stir vigorously at room temperature until the reaction is complete.

  • Work up the reaction and purify the product to obtain the diol.

Visualizations

LentztrehaloseA_Synthesis_Workflow start Trehalose step1 Selective Protection (Acetalization & Benzylation) start->step1 intermediate1 Protected Trehalose (Diol Intermediate) step1->intermediate1 step2 Mono-Prenylation intermediate1->step2 intermediate2 Prenylated Intermediate step2->intermediate2 step3 Asymmetric Dihydroxylation intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Global Deprotection (Hydrogenolysis) intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound via prenylation and dihydroxylation.

Troubleshooting_Logic start Problem Encountered q1 Poor Regioselectivity in Protection? start->q1 a1 Adjust Reagent Stoichiometry q1->a1 Yes q2 Low Yield in Prenylation? q1->q2 No a2 Slow Addition of Prenyl Bromide q2->a2 Yes q3 Poor Diastereoselectivity? q2->q3 No a3 Check Reagent Purity & Reaction Temperature q3->a3 Yes q4 Incomplete Deprotection? q3->q4 No a4 Use Fresh Catalyst & Consider Acid Additive q4->a4 Yes

Caption: A logical flow diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Lentztrehalose A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification yield of Lentztrehalose A, a novel trehalose analog.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and step-by-step solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete Extraction: The initial solvent extraction from the biomass may not be efficient. 2. Degradation: this compound might be sensitive to pH, temperature, or enzymatic activity during extraction or purification. 3. Suboptimal Chromatography: The choice of stationary phase, mobile phase, or elution gradient may not be ideal. 4. Co-elution with Impurities: The target compound may be eluting with other closely related molecules, leading to loss during fractionation.1. Optimize Extraction: Test different solvent systems (e.g., ethanol, methanol, ethyl acetate) and extraction times. Consider using ultrasonication or microwave-assisted extraction. 2. Control Conditions: Maintain a stable pH (e.g., using buffers), work at low temperatures (4°C), and add protease inhibitors if enzymatic degradation is suspected. 3. Method Development: Screen different chromatography columns (e.g., silica, C18, size-exclusion). Perform gradient optimization for the mobile phase to improve separation. 4. Increase Resolution: Use a shallower elution gradient, a longer column, or a smaller particle size stationary phase. Consider a secondary purification step with a different chromatography mode (e.g., ion-exchange if this compound is charged).
Poor Peak Resolution in HPLC 1. Column Overload: Injecting too much sample can lead to broad, overlapping peaks. 2. Inappropriate Mobile Phase: The solvent system may not be providing adequate separation. 3. Column Degradation: The stationary phase may be compromised due to harsh conditions or aging.1. Reduce Sample Load: Dilute the sample or inject a smaller volume. 2. Adjust Mobile Phase: Modify the solvent ratio, try different organic modifiers (e.g., acetonitrile vs. methanol), or add modifiers like formic acid or trifluoroacetic acid (if compatible). 3. Column Maintenance: Flush the column with a strong solvent. If performance does not improve, replace the column.
Presence of Contaminants in Final Product 1. Insufficient Separation: The primary purification step may not be sufficient to remove all impurities. 2. Sample Carryover: Residual sample from a previous injection may contaminate the current run. 3. Contaminated Solvents or Glassware: Impurities may be introduced from the experimental environment.1. Add a Polishing Step: Implement an orthogonal purification technique. For example, if the primary step was reverse-phase HPLC, a follow-up with size-exclusion or hydrophilic interaction liquid chromatography (HILIC) could be effective. 2. Implement Wash Cycles: Run blank injections with a strong solvent between samples to clean the injector and column. 3. Use High-Purity Reagents: Use HPLC-grade solvents and thoroughly clean all glassware.

Frequently Asked Questions (FAQs)

1. What is the recommended starting material for this compound purification?

The recommended starting material is a crude extract from the source organism, typically obtained after biomass harvesting, drying, and initial solvent extraction. The choice of extraction solvent is critical and should be optimized for this compound's polarity.

2. Which chromatography technique is most effective for the primary purification of this compound?

For the initial purification step, a medium-pressure liquid chromatography (MPLC) system with a silica gel or a C18 reverse-phase column is often a good starting point. The choice depends on the polarity of this compound. A stepwise gradient elution is recommended to separate major compound classes before fine-tuning the separation.

3. How can I monitor the presence of this compound during fractionation?

If a standard for this compound is available, thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) can be used to track the fractions containing the target compound. If no standard is available, bioactivity-guided fractionation may be necessary if this compound has a known biological activity.

4. What are the optimal storage conditions for purified this compound?

To prevent degradation, purified this compound should be stored as a lyophilized powder at -20°C or lower in a desiccated environment. If in solution, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Crude Extraction of this compound
  • Preparation: Lyophilize and grind the biomass to a fine powder.

  • Extraction: Suspend the powdered biomass in a 10:1 (v/w) ratio of methanol.

  • Incubation: Stir the suspension at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography for Primary Purification
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 90:10, 80:20 Hexane:EtOAc).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL).

  • Analysis: Analyze the fractions using TLC or analytical HPLC to identify those containing this compound.

  • Pooling: Combine the fractions that show a high concentration of the target compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Biomass extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract primary_purification Primary Purification (e.g., Silica Column) crude_extract->primary_purification fraction_analysis Fraction Analysis (TLC/HPLC) primary_purification->fraction_analysis pooling Pool Fractions fraction_analysis->pooling secondary_purification Secondary Purification (e.g., Prep-HPLC) pooling->secondary_purification purity_check Purity Analysis (LC-MS/NMR) secondary_purification->purity_check final_product Purified This compound purity_check->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Low Yield Observed cause1 Incomplete Extraction? start->cause1 cause2 Degradation? start->cause2 cause3 Poor Separation? start->cause3 solution1 Optimize Solvent/Method cause1->solution1 Yes solution2 Control Temp/pH cause2->solution2 Yes solution3 Optimize Chromatography cause3->solution3 Yes

Caption: Troubleshooting logic for addressing low purification yield.

Troubleshooting low autophagy induction with Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lentztrehalose A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for autophagy induction in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Low Autophagy Induction

Problem: Insufficient or no induction of autophagy is observed after treatment with this compound.

This guide provides a systematic approach to identify and resolve potential issues in your experimental setup.

Step 1: Verify Compound Integrity and Handling

Question: Could the this compound be degraded or improperly stored?

Answer: this compound is an enzyme-stable analog of trehalose, but proper storage is crucial for maintaining its activity.[1][2][3]

  • Storage: Store this compound as a powder at -20°C for long-term storage. For short-term use, a stock solution can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Solution Preparation: Dissolve this compound in a suitable solvent, such as sterile water or a buffer compatible with your cell culture system. Ensure complete dissolution before adding to your cells.

Step 2: Optimize Experimental Parameters

Question: Are the concentration and incubation time of this compound appropriate for my cell line?

Answer: The optimal concentration and treatment duration for this compound can vary between cell types. All the lentztrehaloses, including this compound, have been shown to induce autophagy in human cancer cells at a level comparable to trehalose.[1][3] However, some studies have noted that concentration-dependent increases in autophagy markers like LC3 expression may not always be reproducible, suggesting cell-type specific responses.

ParameterRecommendationRationale
Concentration Range Perform a dose-response experiment, typically ranging from 10 mM to 100 mM.To determine the optimal concentration for inducing autophagy in your specific cell line without causing cytotoxicity.
Incubation Time Test a time course, for example, 12, 24, and 48 hours.Autophagy is a dynamic process, and the peak response time can vary.
Positive Control Include a known autophagy inducer like rapamycin or starvation (nutrient deprivation).To confirm that the experimental system is capable of inducing and detecting autophagy.
Negative Control Use an untreated cell group and a vehicle control group.To establish a baseline level of autophagy and rule out any effects of the solvent.
Step 3: Assess Autophagy Readouts

Question: Am I using the most appropriate methods to detect autophagy?

Answer: A single assay is often insufficient to conclusively demonstrate changes in autophagic flux. It is recommended to use a combination of methods.

  • Western Blotting for LC3-II and p62/SQSTM1:

    • LC3-II: An increase in the lipidated form of LC3 (LC3-II) is a common indicator of autophagosome formation.

    • p62/SQSTM1: A decrease in p62 levels suggests its degradation via the autophagic pathway. An accumulation of p62 might indicate a blockage in autophagic flux.

  • Autophagic Flux Assays: To distinguish between an increase in autophagosome formation and a blockage in their degradation, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of these inhibitors confirms an active autophagic flux.

  • Fluorescence Microscopy: Visualize the formation of GFP-LC3 puncta, which represent autophagosomes.

Step 4: Consider the Mechanism of Action

Question: Is my experimental system compatible with the proposed mechanism of this compound?

Answer: While the exact mechanism of this compound is still under investigation, it is believed to be similar to that of trehalose, which acts as an mTOR-independent autophagy inducer. The proposed mechanism for trehalose involves the activation of the transcription factor EB (TFEB) through a lysosomal-mediated pathway.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway for trehalose-induced autophagy and a general experimental workflow for troubleshooting.

Trehalose_Autophagy_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GLUT8 SLC2A8/GLUT8 This compound->GLUT8 Uptake Lysosome Lysosome GLUT8->Lysosome Accumulation & LMP Ca2+ Ca²⁺ Lysosome->Ca2+ Release Calcineurin PPP3/Calcineurin Ca2+->Calcineurin Activation p-TFEB p-TFEB Calcineurin->p-TFEB Dephosphorylation TFEB TFEB p-TFEB->TFEB TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Autophagy Genes Autophagy & Lysosomal Gene Expression TFEB_n->Autophagy Genes Transcription Autophagy Genes->Autophagosome Biogenesis

Caption: Proposed mechanism of this compound-induced autophagy via TFEB activation.

Troubleshooting_Workflow Start Low Autophagy Induction Check_Compound Verify this compound Integrity & Storage Start->Check_Compound Optimize_Conditions Optimize Concentration & Incubation Time Check_Compound->Optimize_Conditions Assess_Readouts Use Multiple Autophagy Assays Optimize_Conditions->Assess_Readouts Consider_Mechanism Review Cell Line Compatibility Assess_Readouts->Consider_Mechanism Result Autophagy Induced? Consider_Mechanism->Result Success Successful Experiment Result->Success Yes Contact_Support Contact Technical Support Result->Contact_Support No

Caption: A logical workflow for troubleshooting low autophagy induction.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of this compound over trehalose?

A1: The primary advantage of this compound is its stability against the enzyme trehalase, which is present in mammals. This resistance to hydrolysis leads to higher bioavailability compared to trehalose, meaning it can be more effective at lower concentrations in vivo.

Q2: Is this compound cytotoxic?

A2: this compound has not been found to show apparent toxicity to mammalian cells and microbes. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line at the concentrations you plan to use for autophagy induction.

Q3: Can this compound be used in vivo?

A3: Yes, studies in mice have shown that orally administered lentztrehaloses are detected in the blood and are eventually excreted, indicating good bioavailability. This compound has also demonstrated antitumor activity and bone reinforcement effects in mouse models.

Q4: How does the autophagy-inducing activity of this compound compare to other lentztrehaloses?

A4: All lentztrehaloses (A, B, and C) have been shown to induce autophagy in human cancer cells at a level comparable to trehalose.

Q5: What should I do if I observe an increase in both LC3-II and p62?

A5: An increase in both LC3-II and p62 can indicate a blockage of autophagic flux, meaning that autophagosomes are being formed but are not fusing with lysosomes for degradation. To confirm this, you should perform an autophagic flux experiment using lysosomal inhibitors as described in the troubleshooting guide. Some studies have raised questions about whether trehalose itself might interfere with autophagic flux in certain cell models.

Experimental Protocols

Western Blot for LC3 and p62
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and the levels of p62 relative to a loading control (e.g., GAPDH or β-actin).

GFP-LC3 Puncta Formation Assay
  • Transfection: Plate cells on glass coverslips and transfect them with a GFP-LC3 expression plasmid.

  • Treatment: After allowing for protein expression (typically 24 hours), treat the cells with this compound at the desired concentrations and for the desired times.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, and if desired, stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates an increase in autophagosome formation.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Lentztrehalose A. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a topic of interest?

A1: this compound is a naturally occurring analog of trehalose.[1][2] Unlike trehalose, which is readily broken down by the enzyme trehalase in the intestine and kidneys, this compound is highly resistant to this enzymatic hydrolysis.[1][3][4] This resistance to degradation is the primary reason for its significantly higher oral bioavailability compared to trehalose. Enhancing its bioavailability further could lead to lower effective doses and improved therapeutic outcomes in various applications, including the treatment of neurodegenerative diseases.

Q2: What is the key advantage of this compound over trehalose in terms of bioavailability?

A2: The key advantage is its stability against the enzyme trehalase. Trehalose, when administered orally, is largely hydrolyzed to glucose by trehalase in the small intestine, which severely limits the amount of intact trehalose that reaches systemic circulation. This compound's structure makes it a poor substrate for this enzyme, allowing a greater proportion of the administered dose to be absorbed intact.

Q3: Is poor water solubility a factor limiting the bioavailability of this compound?

A3: No, poor water solubility is not a primary concern for this compound. It is reported to be soluble in water, as well as in dimethyl sulfoxide (DMSO) and methanol. Therefore, strategies typically employed for poorly water-soluble drugs may not be the most effective for enhancing its bioavailability.

Q4: What are the potential metabolic pathways for this compound in vivo?

A4: While this compound is resistant to trehalase, its complete metabolic fate is still under investigation. Pharmacokinetic studies in mice have shown that after oral administration, it is detected in the blood, urine, and feces. This suggests that it is absorbed systemically and subsequently eliminated. The extent of its metabolism by other enzymes in the liver or other tissues has not been fully elucidated.

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound observed in preclinical studies.

Possible Cause 1: Suboptimal Formulation

While this compound is water-soluble, its passive diffusion across the intestinal epithelium might be a rate-limiting step.

  • Troubleshooting Strategy 1: Liposomal Encapsulation. Encapsulating this compound in liposomes can protect it from any potential degradation in the gastrointestinal tract and may enhance its absorption. Liposomes can improve the transport of molecules across the intestinal mucosa.

  • Troubleshooting Strategy 2: Co-administration with Permeation Enhancers. Permeation enhancers are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption of the drug. Examples include medium-chain fatty acids and certain surfactants. Careful selection and concentration optimization are crucial to avoid mucosal toxicity.

  • Troubleshooting Strategy 3: Nanoformulations. Formulating this compound into nanoparticles could potentially increase its surface area for absorption and improve its interaction with the intestinal lining, thereby enhancing bioavailability.

Possible Cause 2: Experimental Protocol Variability

Inconsistencies in the experimental procedure can lead to variable results.

  • Troubleshooting Strategy 1: Standardization of Oral Gavage Technique. Ensure a consistent and correct oral gavage technique to minimize stress to the animals and ensure the full dose reaches the stomach. Refer to the detailed protocol below.

  • Troubleshooting Strategy 2: Controlled Fasting Period. Standardize the fasting period for animals before dosing. The presence of food in the stomach can affect the rate and extent of drug absorption.

  • Troubleshooting Strategy 3: Consistent Blood Sampling and Processing. Use a consistent method for blood collection and sample processing to ensure the stability of this compound in the collected samples and to obtain accurate measurements.

Data Presentation

Table 1: Comparative Pharmacokinetics of Orally Administered Trehalose and this compound in Mice (0.5 g/kg)

CompoundDetection in BloodDetection in UrineDetection in Feces
TrehaloseNot clearly detectedNot clearly detectedSlightly detected
This compound>1 μg/mL over several hoursDetectedDetected

Data summarized from published studies.

Experimental Protocols

1. Protocol for Oral Administration of this compound in Mice

  • Materials:

    • This compound

    • Vehicle (e.g., sterile water or saline)

    • Animal balance

    • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches with a ball tip)

    • 1 mL syringes

  • Procedure:

    • Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Fast the mice (e.g., for 4-6 hours) before administration to ensure an empty stomach, but provide free access to water.

    • Dose Preparation: Weigh each mouse to calculate the exact volume of the dosing solution to be administered. Prepare the this compound solution in the chosen vehicle at the desired concentration.

    • Oral Gavage:

      • Gently restrain the mouse.

      • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

      • Attach the gavage needle to the syringe containing the dosing solution.

      • Carefully insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.

      • Slowly administer the solution.

      • Gently remove the gavage needle.

    • Post-Administration Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals.

2. Protocol for Blood Sample Collection for Pharmacokinetic Analysis

  • Materials:

    • Heparinized capillary tubes or syringes with appropriate gauge needles

    • Microcentrifuge tubes

    • Anesthetic (if required for the collection method)

    • Gauze

  • Procedure (Serial Sampling from Submandibular Vein):

    • At predetermined time points post-administration, restrain the mouse.

    • Puncture the submandibular vein with a sterile lancet.

    • Collect the required volume of blood (e.g., 30-50 µL) into a heparinized capillary tube.

    • Transfer the blood sample into a pre-labeled microcentrifuge tube.

    • Apply gentle pressure with gauze to stop the bleeding.

    • Process the blood immediately to separate plasma (centrifuge at, for example, 2000 x g for 10 minutes at 4°C).

    • Store the plasma samples at -80°C until analysis.

3. Protocol for Quantification of this compound in Plasma using LC-MS/MS

  • Materials:

    • Plasma samples

    • Internal standard (a structurally similar molecule not present in the plasma)

    • Protein precipitation solvent (e.g., acetonitrile or methanol)

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

    • Appropriate HPLC column (e.g., HILIC column)

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • Thaw the plasma samples on ice.

      • To a known volume of plasma (e.g., 50 µL), add the internal standard.

      • Add a larger volume of cold protein precipitation solvent (e.g., 200 µL of acetonitrile).

      • Vortex thoroughly to mix and precipitate the proteins.

      • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Develop a sensitive and specific Multiple Reaction Monitoring (MRM) method for this compound and the internal standard. This involves optimizing the precursor and product ion transitions and collision energies.

      • Inject the prepared samples onto the LC-MS/MS system.

      • Separate this compound from other plasma components using an appropriate HPLC gradient.

      • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Visualizations

metabolic_fate cluster_trehalose Trehalose Pathway cluster_lentztrehalose This compound Pathway trehalose Oral Trehalose trehalase Trehalase (Intestine) trehalose->trehalase Hydrolysis absorption_low Minimal Systemic Absorption trehalose->absorption_low Low glucose Glucose trehalase->glucose lentz Oral this compound trehalase_res Trehalase (Intestine) lentz->trehalase_res Resistant to Hydrolysis absorption_high Systemic Absorption lentz->absorption_high High excretion Excretion (Urine/Feces) absorption_high->excretion

Caption: Metabolic fate of Trehalose vs. This compound.

experimental_workflow start Start: Bioavailability Study formulation Prepare this compound Formulation start->formulation dosing Oral Gavage in Mice formulation->dosing sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) analysis->pk_analysis end End: Determine Bioavailability pk_analysis->end

Caption: Experimental workflow for a bioavailability study.

References

Technical Support Center: Potential Interference of Lentztrehalose A in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or potential interference when using Lentztrehalose A in biochemical and cell-based assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a naturally occurring analog of trehalose, isolated from the actinomycete Lentzea sp.[1][2] Unlike trehalose, which is easily broken down by the enzyme trehalase in mammals, this compound is highly resistant to this hydrolysis.[1][2][3] This stability gives it better bioavailability. The primary known biological activity of this compound, similar to trehalose, is the induction of autophagy, a cellular process that degrades and recycles dysfunctional components. This makes it a compound of interest for studying neurodegenerative diseases and other conditions where autophagy is implicated.

Q2: Is this compound known to be a "promiscuous inhibitor" or a Pan-Assay Interference Compound (PAINS)?

A2: Currently, there is no specific evidence in the scientific literature to classify this compound as a promiscuous inhibitor or a PAIN. However, like any small molecule, particularly natural products, it has the potential to interfere with biochemical assays through non-specific mechanisms. Researchers should always perform control experiments to rule out assay artifacts.

Q3: What are the general mechanisms by which a compound like this compound could potentially interfere with an assay?

A3: Potential interference mechanisms for any small molecule, including this compound, include:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

  • Fluorescence Interference: If the compound is fluorescent, it can interfere with fluorescence-based assays by contributing to the signal (false positive) or by quenching the signal of a fluorescent probe (false negative).

  • Redox Activity: Some compounds can interfere with assays by acting as oxidizing or reducing agents.

  • Interaction with Assay Reagents: The compound might directly interact with detection reagents, such as luciferase or fluorescent dyes, altering their activity.

Q4: How does the known mechanism of action of this compound (autophagy induction) influence its use in cell-based assays?

A4: Since this compound induces autophagy, it can lead to broad changes in cellular physiology. In cell-based assays, this could be a desired outcome if you are studying autophagy. However, if you are investigating a different pathway, the induction of autophagy could have secondary, off-target effects that might confound your results. For example, it could alter the levels of a target protein through autophagic degradation. Therefore, it is crucial to use appropriate controls, such as known autophagy inhibitors (e.g., 3-methyladenine) or activators (e.g., rapamycin), to confirm that the observed effects are specific to your pathway of interest and not a general consequence of autophagy.

Troubleshooting Guides

Issue 1: I am seeing inhibition in my enzyme assay, but the dose-response curve is steep and has a narrow concentration range for inhibition.

This could be an indication of non-specific inhibition due to compound aggregation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Aggregation-Based Interference A Observe Steep Dose-Response Curve B Perform Assay with 0.01% Triton X-100 A->B C Compare IC50 Values B->C D IC50 Significantly Increases (>5-fold) C->D Yes E IC50 is Unchanged (<2-fold change) C->E No F High Likelihood of Aggregation-Based Interference D->F G Inhibition is Likely Target-Specific E->G

Caption: Workflow to diagnose aggregation-based assay interference.

Experimental Protocol: Detergent-Based Disruption of Aggregates

  • Prepare Buffers: Prepare two sets of your standard assay buffer. One will be your normal buffer, and the second will be the same buffer supplemented with 0.01% (v/v) of a non-ionic detergent like Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both the detergent-free and the detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of this compound dilutions.

  • Data Analysis: Generate dose-response curves for both conditions and calculate the IC50 values. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 strongly suggests that the inhibition was caused by aggregation.

Table 1: Interpreting the Effect of Detergent on IC50 Values

Fold Change in IC50 (with Detergent)Likelihood of Aggregation-Based Interference
> 5-fold increaseHigh
2-5-fold increaseModerate; further investigation warranted
< 2-fold increaseLow
Issue 2: My primary screening assay, which is fluorescence-based, identified this compound as a hit. How do I confirm this is not a false positive?

Fluorescent compounds can interfere with fluorescence readouts. It is essential to use an orthogonal assay with a different detection method to confirm the initial hit.

Hit Triage Workflow:

G cluster_1 Hit Triage and Confirmation Workflow A Primary Hit from Fluorescence Assay B Select Orthogonal Assay (e.g., Luminescence, Absorbance, SPR) A->B C Run Dose-Response Curve in Orthogonal Assay B->C D Analyze Potency C->D E Consistent Potency D->E Yes F Loss of Potency D->F No G Hit Confirmed E->G H Original Hit Likely a False Positive/Artifact F->H

Caption: A workflow for confirming hits from a primary screen using an orthogonal assay.

Experimental Protocol: Orthogonal Assay Confirmation

  • Select an Orthogonal Assay: Choose a secondary assay that measures the same biological endpoint but uses a different detection technology. For example, if your primary assay measured fluorescence intensity, an orthogonal assay could be based on luminescence, absorbance, or a label-free technology like Surface Plasmon Resonance (SPR).

  • Dose-Response Confirmation: Run a full dose-response curve of this compound in the orthogonal assay.

  • Analyze for Consistency: A true hit should show consistent activity and potency across different assay formats. A significant loss of activity in the orthogonal assay strongly suggests the original result was an artifact of the primary assay's detection method.

Issue 3: I am observing a decrease in my target protein levels in a cell-based assay after treatment with this compound. Is this a direct effect?

This could be an indirect effect due to this compound's known role as an autophagy inducer. The protein of interest might be targeted for degradation by the autophagy pathway.

Signaling Pathway of Trehalose/Lentztrehalose A:

G cluster_2 Autophagy Induction Pathway Lentz This compound / Trehalose Lysosome Lysosome Lentz->Lysosome Mechanism not fully described TFEB TFEB (cytoplasmic, phosphorylated) Lysosome->TFEB leads to dephosphorylation TFEB_N TFEB (nuclear, dephosphorylated) TFEB->TFEB_N Nuclear Translocation Autophagy Autophagy & Lysosomal Gene Expression TFEB_N->Autophagy Promotes Degradation Degradation of Cellular Components Autophagy->Degradation

Caption: Proposed mechanism for autophagy induction by trehalose and its analogs.

Experimental Protocol: Investigating Autophagy-Mediated Protein Degradation

  • Co-treatment with Autophagy Inhibitor: Treat your cells with this compound alone and in combination with a known autophagy inhibitor (e.g., 3-methyladenine or chloroquine).

  • Western Blot Analysis: Perform a western blot to measure the protein levels of your target of interest and an autophagy marker like LC3-II.

  • Data Analysis: If the decrease in your target protein's level is rescued or attenuated in the presence of the autophagy inhibitor, it strongly suggests that the effect of this compound is mediated through the induction of autophagy. An increase in the lipidated form of LC3 (LC3-II) upon this compound treatment would further confirm the induction of autophagy.

Quantitative Data Summary

This compound and its analogs are significantly more stable to enzymatic degradation by trehalase compared to trehalose.

Table 2: Stability of Trehalose and Lentztrehaloses to Trehalase

CompoundHydrolysis by Porcine Kidney TrehalaseReference
TrehaloseReadily hydrolyzed
This compoundMinimally hydrolyzed
Lentztrehalose BMinimally hydrolyzed
Lentztrehalose CMinimally hydrolyzed

References

Stability of Lentztrehalose A in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Lentztrehalose A in various experimental buffers. The information is presented in a question-and-answer format to address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability advantage of this compound over trehalose?

This compound, an analog of trehalose, is exceptionally stable against enzymatic degradation. Unlike trehalose, which is readily hydrolyzed by the enzyme trehalase found in many biological systems, this compound is only minimally affected.[1][2][3][4] This enzymatic stability makes it a more robust molecule for in vitro and in vivo applications where trehalase activity is a concern.

Q2: How stable is this compound in common experimental buffers?

While specific quantitative data for this compound across a wide range of buffers is not extensively published, its stability can be inferred from its structural analog, trehalose. Trehalose is known for its high chemical stability, particularly the 1,1-glycosidic bond which is resistant to acid hydrolysis and high temperatures.[5] It is anticipated that this compound exhibits similar or even enhanced chemical stability due to its structural modifications.

Q3: What is the expected stability of this compound at different pH values?

Based on the known stability of trehalose, this compound is expected to be highly stable across a broad pH range, especially in neutral and alkaline conditions. Significant degradation would only be expected under strongly acidic conditions combined with high temperatures over extended periods.

Q4: Can I autoclave solutions containing this compound?

Given the high thermal stability of trehalose, it is likely that this compound can be autoclaved. Trehalose solutions are known to be stable at high temperatures, even under acidic conditions. However, for critical applications, it is recommended to test the stability of this compound under your specific autoclaving conditions. A simple protocol to verify this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity in a cell-based assay. 1. Enzymatic degradation (unlikely): While highly resistant, some minimal degradation by cellular enzymes over long incubation times could occur. 2. Chemical instability in media: The complex composition of cell culture media (e.g., pH shifts, presence of reactive species) might affect stability. 3. Interaction with other components: this compound might interact with proteins or other molecules in the serum or media, reducing its effective concentration.1. This compound is designed to be enzyme-stable. If enzymatic degradation is suspected, perform a control experiment with a cell-free system. 2. Prepare fresh stock solutions and add to the media immediately before the experiment. Test the stability of this compound in the specific cell culture medium over the time course of the experiment (see Protocol 1). 3. Reduce serum concentration if possible or use a serum-free medium for the experiment.
Precipitation of this compound in buffer. 1. Low solubility: The concentration of this compound may exceed its solubility limit in the chosen buffer. 2. Temperature effect: Solubility may decrease at lower temperatures. 3. Buffer interaction: Certain buffer components at high concentrations might reduce solubility.1. Consult the manufacturer's data sheet for solubility information. If unavailable, perform a solubility test by preparing a dilution series. 2. Prepare the solution at room temperature or slightly warm the buffer to aid dissolution. Ensure the solution remains clear upon cooling to the experimental temperature. 3. Try a different buffer system. For example, if precipitation occurs in a phosphate buffer, consider a Tris or HEPES buffer.
Inconsistent experimental results. 1. Inconsistent stock solution preparation: Errors in weighing or dilution can lead to variability. 2. Degradation of stock solution: Improper storage of the stock solution could lead to degradation over time. 3. Variability in buffer preparation: Inconsistent pH or ionic strength of the buffer can affect the behavior of molecules in the assay.1. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., water or DMSO) and validate its concentration. 2. Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles. Perform a stability check on the stock solution over time. 3. Use a calibrated pH meter and high-purity reagents for buffer preparation. Prepare fresh buffers regularly.

Data Presentation: Predicted Stability of this compound in Common Buffers

The following table summarizes the predicted stability of this compound based on the known high stability of trehalose. It is strongly recommended to perform specific stability tests for your experimental conditions.

Buffer System Typical pH Range Predicted Stability at Room Temperature (25°C) Considerations for Use
Phosphate-Buffered Saline (PBS) 7.2 - 7.6ExcellentWidely used for biological applications. Potential for precipitation with divalent cations.
Tris-HCl 7.0 - 9.0ExcellentCommon in molecular biology. pH is temperature-dependent.
HEPES 6.8 - 8.2ExcellentOften used in cell culture media due to its pKa being close to physiological pH.
Sodium Acetate 3.6 - 5.6Good to ExcellentUse with caution at the lower end of the pH range, especially at elevated temperatures, due to the potential for acid hydrolysis of the glycosidic bond over long periods.
Citrate Buffer 3.0 - 6.2GoodSimilar to acetate buffer, the acidic pH may pose a risk for long-term stability at higher temperatures.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

Objective: To determine the chemical stability of this compound in a specific buffer under defined temperature and time conditions.

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the experimental buffer of choice.

    • Ensure complete dissolution.

  • Incubation:

    • Aliquot the solution into multiple sterile microcentrifuge tubes.

    • Incubate the tubes at the desired experimental temperature (e.g., 4°C, 25°C, 37°C).

    • Designate time points for analysis (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis:

    • At each time point, take one aliquot and stop any potential degradation by freezing it at -80°C.

    • Analyze the concentration of intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector).

    • Compare the peak area of this compound at each time point to the initial (time 0) sample.

  • Data Interpretation:

    • A decrease in the peak area of this compound over time indicates degradation.

    • The appearance of new peaks may suggest the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Protocol 2: Assessing Autoclave Stability

Objective: To determine if this compound is stable to autoclaving in a specific buffer.

Methodology:

  • Sample Preparation:

    • Prepare two identical solutions of this compound in the desired buffer.

    • Label one as "Control" and the other as "Autoclaved".

  • Autoclaving:

    • Autoclave the "Autoclaved" sample using a standard liquid cycle (e.g., 121°C for 15-20 minutes).

    • Keep the "Control" sample at room temperature.

  • Analysis:

    • After the "Autoclaved" sample has cooled to room temperature, analyze both the "Control" and "Autoclaved" samples using HPLC as described in Protocol 1.

  • Data Interpretation:

    • Compare the chromatograms of the two samples.

    • If the peak area and retention time of this compound are identical in both samples and no new peaks appear in the "Autoclaved" sample, the compound is considered stable under those autoclaving conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result start Start prep_solution Prepare this compound in Experimental Buffer start->prep_solution incubate Incubate at Desired Temperature prep_solution->incubate timepoints Collect Aliquots at Time Points incubate->timepoints analyze Analyze by HPLC timepoints->analyze compare Compare to Time 0 analyze->compare stable Stable? compare->stable

Caption: Workflow for assessing the stability of this compound in a buffer.

buffer_selection_logic cluster_ph pH Considerations cluster_recommendation Buffer Recommendation start Need to select a buffer for this compound experiment ph_range What is the required experimental pH? start->ph_range acidic Acidic (pH < 6) ph_range->acidic < 6 neutral_alkaline Neutral to Alkaline (pH 6-9) ph_range->neutral_alkaline 6 - 9 acetate_citrate Use Acetate or Citrate. Caution with long incubation at high temp. acidic->acetate_citrate pbs_tris_hepes Use PBS, Tris, or HEPES. High stability expected. neutral_alkaline->pbs_tris_hepes

Caption: Decision logic for selecting a suitable experimental buffer.

References

Mitigating potential cytotoxicity of high concentrations of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lentztrehalose A. The focus is on mitigating potential cytotoxicity observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analog of trehalose, a naturally occurring disaccharide.[1][2] Unlike trehalose, this compound is resistant to hydrolysis by the enzyme trehalase, making it more stable in biological systems.[1][3][4] Its primary known mechanism of action, similar to trehalose, is the induction of autophagy, a cellular process for degrading and recycling dysfunctional components, through an mTOR-independent pathway. This process is initiated by causing mild lysosomal stress, which leads to the activation of Transcription Factor EB (TFEB).

Q2: Is this compound expected to be cytotoxic?

A2: Early studies have suggested that this compound does not exhibit apparent toxicity to mammalian cells at standard concentrations. However, as with many bioactive compounds, high concentrations may lead to off-target effects or cellular stress that can result in cytotoxicity. The induction of excessive autophagy or prolonged lysosomal stress at high concentrations could potentially trigger cell death pathways.

Q3: My cells are showing signs of toxicity (e.g., poor morphology, detachment, reduced viability) after treatment with high concentrations of this compound. What are the potential causes?

A3: Several factors could be contributing to the observed cytotoxicity:

  • Direct Compound Cytotoxicity: At very high concentrations, this compound might induce excessive cellular stress beyond the normal physiological range of autophagy, leading to apoptosis or necrosis.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations. It is crucial to have a vehicle control to assess the effect of the solvent alone.

  • Compound Solubility and Precipitation: this compound may have limited solubility in your cell culture medium. If the compound precipitates out of solution, it can cause physical stress to the cells and lead to inaccurate effective concentrations.

  • Secondary Effects: High concentrations of a bioactive molecule can lead to unintended off-target effects on various cellular pathways, contributing to toxicity.

  • Culture Conditions: Suboptimal cell culture conditions (e.g., incorrect pH, high cell density, contamination) can make cells more susceptible to stress induced by a test compound.

Q4: How can I distinguish between a cytotoxic and a cytostatic effect?

A4: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. Assays that measure cell membrane integrity (like LDH release) or markers of cell death (like Annexin V/Propidium Iodide staining) can confirm cytotoxicity. Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU incorporation) or cell counting over time, can help identify cytostatic effects.

Troubleshooting Guides

Guide 1: Investigating and Mitigating High-Concentration Cytotoxicity

If you are observing unexpected cytotoxicity with this compound, follow this troubleshooting workflow.

A Start: Unexpected Cytotoxicity Observed B Run Vehicle Control (Solvent Only) A->B C Is Vehicle Control Toxic? B->C D Reduce Solvent Concentration (e.g., <0.5% DMSO) C->D Yes E Check for Compound Precipitation (Visual Inspection, Microscopy) C->E No D->E F Is Precipitate Present? E->F G Improve Solubility: - Pre-warm media - Use a different solvent - Lower final concentration F->G Yes H Perform Dose-Response Experiment (Wide Concentration Range) F->H No G->H I Determine IC50/EC50 H->I J Optimize Exposure Time (Shorter Incubation) I->J K Assess Mode of Cell Death (Apoptosis vs. Necrosis Assays) J->K L Hypothesize Mechanism (e.g., excessive autophagy, lysosomal damage) K->L

Caption: Troubleshooting workflow for this compound cytotoxicity.

Guide 2: Optimizing Experimental Parameters
Parameter Recommendation & Rationale
Solvent Concentration Recommendation: Keep the final solvent (e.g., DMSO) concentration as low as possible, typically below 0.5%. Rationale: Solvents can be independently toxic to cells and confound results. Always include a solvent-only vehicle control in your experiments.
Compound Solubility Recommendation: Visually inspect for precipitate after adding this compound to the medium. If solubility is an issue, consider preparing a higher stock concentration to minimize the volume added or gently warming the medium before addition. Rationale: Precipitated compound is not bioavailable and can cause physical stress to cells, leading to inconsistent and artifactual results.
Exposure Time Recommendation: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). Rationale: Cytotoxicity may be time-dependent. A shorter exposure may be sufficient to observe the desired biological effect (e.g., autophagy induction) without causing significant cell death.
Cell Density Recommendation: Seed cells at a consistent and optimal density. Avoid both sparse and overly confluent cultures. Rationale: Cell density can affect cellular metabolism and sensitivity to compounds. High variability in seeding can lead to inconsistent results between wells.
Serum Concentration Recommendation: Test if reducing serum concentration during treatment is feasible for your cell line. Rationale: Serum proteins can sometimes bind to compounds, reducing their effective concentration and bioavailability. While this can mitigate toxicity, it can also reduce the desired effect.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition A 1. Seed cells in a 96-well plate and allow to adhere overnight B 2. Treat cells with serial dilutions of this compound (include controls) A->B C 3. Incubate for desired exposure time (e.g., 24h) B->C D 4. Add MTT reagent (e.g., 10 µL/well) C->D E 5. Incubate for 3-4 hours at 37°C until formazan crystals form D->E F 6. Solubilize crystals with DMSO or other solvent E->F G 7. Read absorbance at ~570 nm with a microplate reader F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells at an empirically determined optimal density in a 96-well plate and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity and loss of membrane integrity.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculation: Determine the percentage of cytotoxicity relative to a "maximum LDH release" control (cells lysed with a detergent provided in the kit).

Signaling Pathway

This compound-Induced Autophagy

This compound is believed to act similarly to its parent compound, trehalose, by inducing autophagy. This process involves lysosomal stress and activation of the master regulator of lysosomal biogenesis, TFEB.

cluster_cell Cell LTA This compound (High Conc.) Lysosome Lysosome LTA->Lysosome Accumulation Stress Lysosomal Stress (Altered pH) Lysosome->Stress mTORC1 mTORC1 Stress->mTORC1 Inhibition TFEB TFEB (Active) Stress->TFEB Dephosphorylation (Activation) TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P Phosphorylates (Keeps Inactive) TFEB_P->TFEB Nucleus Nucleus TFEB->Nucleus Translocation Genes Autophagy & Lysosomal Genes TFEB->Genes Autophagy Increased Autophagy Genes->Autophagy

References

Validation & Comparative

Lentztrehalose A vs. Trehalose: A Head-to-Head Efficacy Comparison for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two promising autophagy-inducing disaccharides, Lentztrehalose A and trehalose, reveals key differences in their stability, bioavailability, and therapeutic potential. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and development in neurotherapeutics.

This compound, a naturally occurring analog of trehalose, is emerging as a potentially more potent therapeutic agent for neurodegenerative diseases. While both molecules are recognized for their ability to induce autophagy—a critical cellular process for clearing aggregated proteins implicated in conditions like Alzheimer's and Parkinson's disease—this compound overcomes a significant pharmacological hurdle that limits the efficacy of its predecessor.

Superior Stability and Bioavailability of this compound

A primary drawback of trehalose is its rapid hydrolysis into glucose by the enzyme trehalase, which is present in the intestines and kidneys, leading to low bioavailability.[1] In contrast, this compound is structurally resistant to enzymatic degradation by mammalian trehalase.[1][2] This stability was demonstrated in a study where this compound was only weakly hydrolyzed by porcine kidney trehalase.[2]

This enzymatic resistance translates to significantly improved bioavailability. Pharmacokinetic studies in mice have shown that following oral administration, this compound is readily detected in the blood. Conversely, trehalose is often not detected in blood and is only found in trace amounts in feces, indicating poor absorption.[3]

Table 1: Comparative Pharmacokinetics of this compound and Trehalose in Mice

ParameterTrehaloseThis compoundSource(s)
Oral Bioavailability Not clearly detected in bloodDetected in blood at >1 µg/mL over several hours
Susceptibility to Trehalase HighMinimally hydrolyzed

Comparative Efficacy: Autophagy Induction and Beyond

Both this compound and trehalose are known to induce autophagy, a key mechanism for their neuroprotective effects. Studies in human cancer cell lines have shown that this compound induces autophagy at a comparable level to trehalose. While direct quantitative comparisons in neuronal cells are limited, the available data suggests a similar potency in this critical function at equivalent concentrations.

However, the superior bioavailability of this compound suggests that it may achieve greater therapeutic efficacy in vivo. Evidence for this is seen in a study on ovariectomized mice, where this compound demonstrated a superior bone reinforcement effect in the femur compared to trehalose. This suggests that the enhanced stability and bioavailability of this compound can lead to improved outcomes in physiological systems.

Table 2: Comparative Efficacy Data

Efficacy ParameterTrehaloseThis compoundModel SystemSource(s)
Autophagy Induction Induces autophagyInduces autophagy at a comparable levelHuman cancer cell lines
Bone Reinforcement EffectiveSuperior effectOvariectomized mice
Antitumor Activity EffectiveEffectiveMice with S-180 sarcoma and Ehrlich carcinoma
Suppression of Weight Gain EffectiveComparable effectOvariectomized mice

Mechanisms of Action: A Shared Pathway

The primary neuroprotective mechanism of both trehalose and this compound is believed to be the induction of autophagy. This process is crucial for the clearance of misfolded and aggregated proteins that are hallmarks of many neurodegenerative diseases. The proposed signaling pathway for trehalose-induced autophagy is mTOR-independent and involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. While specific studies on the signaling pathway of this compound are not yet available, its structural similarity to trehalose suggests a conserved mechanism of action.

Autophagy Induction Pathway Proposed Signaling Pathway for Trehalose-Induced Autophagy Trehalose Trehalose / this compound Lysosome Lysosome Trehalose->Lysosome Cellular Uptake Cell_Membrane Cell Membrane TFEB_Activation TFEB Activation Lysosome->TFEB_Activation Lysosomal Stress Nucleus Nucleus TFEB_Activation->Nucleus Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Gene Transcription Nucleus->Autophagy_Genes Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome Protein_Aggregates Misfolded Protein Aggregates Autophagosome->Protein_Aggregates Engulfment Clearance Clearance of Aggregates Protein_Aggregates->Clearance Autophagy Assay Workflow Workflow for In Vitro Autophagy Assay Start Start: Seed Cells Treatment Treat with this compound or Trehalose Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western_Blot Western Blot for LC3 Lysis->Western_Blot Analysis Quantify LC3-II / LC3-I Ratio Western_Blot->Analysis

References

Unveiling the Bone-Protective Potential of Lentztrehalose A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lentztrehalose A, a novel trehalose analog, has emerged as a promising candidate for enhancing bone density. This guide provides a comprehensive comparison of its performance against its parent compound, trehalose, and conventional therapies, supported by available experimental data. We delve into the detailed methodologies of key experiments and visualize the intricate signaling pathways and experimental workflows to offer a clear perspective on its potential in the field of bone health.

Comparative Analysis of Bone Density Enhancement

This compound has demonstrated a superior bone reinforcement effect compared to its parent compound, trehalose, in preclinical models. While direct comparative studies with mainstream osteoporosis drugs are not yet available, this section presents data on trehalose as a benchmark, with the understanding that this compound's efficacy is reported to be even greater.

Table 1: In Vivo Efficacy in Ovariectomized (OVX) Rodent Models of Postmenopausal Osteoporosis

Compound/TreatmentAnimal ModelDosageDurationKey Findings
This compound Ovariectomized MiceNot SpecifiedNot SpecifiedSuperior bone reinforcement effect in the femur compared to trehalose.
Trehalose Ovariectomized Rats1 g/kg and 2 g/kg daily (intraperitoneal injection)12 weeksSignificantly mitigated bone loss and suppressed osteoblast pyroptosis. Increased trabecular bone area compared to the OVX group[1].
Bisphosphonates (Alendronate) Not specified in direct comparisonStandard clinical dosesLong-termStandard of care for osteoporosis, known to increase bone mineral density and reduce fracture risk.

Table 2: In Vitro Effects on Osteoblast Function

CompoundCell LineConcentrationDurationKey Findings
Trehalose Osteoblasts25 mM14 daysEnhanced matrix mineralization as indicated by Alizarin Red S staining[1]. Increased osteoblast proliferation at 25 mM concentration after 24 hours[1].

Table 3: In Vitro Effects on Osteoclast Function

| Compound | Cell Culture | Key Findings | | :--- | :--- | | Trehalose | Murine Bone Marrow Cells | Inhibited osteoclast differentiation[2][3]. Suppressed the secretion of interleukin-6, a cytokine that promotes osteoclast formation. |

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.

Ovariectomized (OVX) Rodent Model for Postmenopausal Osteoporosis

The ovariectomized rodent model is a standard preclinical model to simulate postmenopausal osteoporosis.

  • Animal Selection: Female rats or mice of a specific age and strain are selected.

  • Surgical Procedure: Animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham operation (laparotomy without ovary removal) is performed on the control group.

  • Treatment Administration: Following a recovery period, the test compound (e.g., Trehalose) is administered daily via a specified route (e.g., intraperitoneal injection) for a designated duration (e.g., 12 weeks).

  • Bone Mineral Density (BMD) Measurement: BMD is assessed using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (micro-CT) at the end of the study.

  • Histological Analysis: Bone tissue is collected, sectioned, and stained (e.g., Hematoxylin and Eosin) to visualize and quantify bone microarchitecture, such as trabecular bone area.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation and activity.

  • Cell Culture: Osteoblast-like cells are cultured in a suitable medium.

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Cell Lysis: After the treatment period, the cells are lysed to release intracellular ALP.

  • Enzymatic Reaction: A substrate for ALP (e.g., p-nitrophenyl phosphate) is added to the cell lysate.

  • Quantification: The product of the enzymatic reaction is measured spectrophotometrically to determine ALP activity, which is often normalized to the total protein content.

Mineralization Assay (Alizarin Red S Staining)

This assay quantifies the mineral deposition by mature osteoblasts.

  • Osteogenic Differentiation: Osteoblasts are cultured in an osteogenic medium containing the test compound for an extended period (e.g., 14 days) to allow for matrix mineralization.

  • Fixation: The cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining: The fixed cells are stained with Alizarin Red S solution, which specifically binds to calcium deposits, staining them red.

  • Quantification: The stained mineralized nodules can be visualized under a microscope and quantified by extracting the dye and measuring its absorbance.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of trehalose (and by extension, this compound) in bone cells and the typical experimental workflows.

G Experimental Workflow for In Vivo Bone Density Assessment cluster_animal_model Animal Model cluster_treatment Treatment Phase cluster_analysis Analysis animal Ovariectomized Rodents treatment This compound / Vehicle Administration animal->treatment 12 weeks sham Sham-operated Controls sham->treatment bmd Bone Mineral Density (micro-CT / DEXA) treatment->bmd histology Histological Examination treatment->histology

In Vivo Bone Density Assessment Workflow.

G Proposed Signaling Pathway of Trehalose in Osteoblasts cluster_autophagy Autophagy Induction cluster_pyroptosis Pyroptosis Inhibition cluster_outcome Cellular Outcome trehalose Trehalose / this compound akt AKT/TFEB Pathway trehalose->akt ampk AMPK/mTOR/ULK1 Pathway trehalose->ampk pyroptosis NLRP3 Inflammasome-driven Pyroptosis akt->pyroptosis inhibits ampk->pyroptosis inhibits survival Increased Osteoblast Survival pyroptosis->survival leads to formation Enhanced Bone Formation survival->formation

Trehalose's Proposed Osteoblast Signaling.

G Osteoclast Differentiation Pathway and Trehalose Inhibition cluster_osteoclast Osteoclast Precursor cluster_differentiation Differentiation cluster_resorption Outcome rankl RANKL rank RANK Receptor rankl->rank trehalose Trehalose / this compound il6 Interleukin-6 (IL-6) trehalose->il6 inhibits secretion differentiation Osteoclast Differentiation rank->differentiation resorption Bone Resorption differentiation->resorption il6->differentiation promotes

Trehalose's Inhibition of Osteoclastogenesis.

References

A Comparative Analysis of the Biological Activities of Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lentztrehalose A, a novel trehalose analog, has emerged as a compound of significant interest due to its enhanced stability and diverse biological activities compared to its parent molecule, trehalose. This guide provides a comprehensive cross-study comparison of this compound's biological functions, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in research and development.

Executive Summary

This compound exhibits a range of biological activities, including antitumor effects, bone density reinforcement, and the induction of autophagy. A key advantage of this compound is its stability against enzymatic degradation by trehalase, the enzyme that readily hydrolyzes trehalose, potentially offering improved bioavailability and therapeutic efficacy. While direct quantitative comparisons with a broad range of other trehalose analogs are limited in publicly available literature, existing studies suggest its potency is often comparable to or exceeds that of trehalose.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound in comparison to trehalose. It is important to note that direct side-by-side quantitative comparisons in the same studies are not always available, and thus the data presented is a collation from various sources.

Biological ActivityCompoundCell Line/ModelKey FindingsQuantitative Data
Cytotoxicity This compound, B, C53 human and mouse cancer cell lines and 3 mouse primary culture cellsNo toxicity observedUp to 200 µg/ml
This compound, B, CICR miceNo acute toxicity observedUp to 500 mg/kg (p.o. and i.v.)
Antitumor Activity This compoundMice with S-180 sarcoma and Ehrlich carcinomaAntitumor activity observed[1]Specific quantitative data on tumor volume reduction not available in cited abstracts.
Bone Reinforcement This compoundOvariectomized miceSuperior bone reinforcement effect in the femur compared to trehalose[1]Specific quantitative data on bone mineral density not available in cited abstracts.
Autophagy Induction This compound, B, CHuman cancer cell linesInduce autophagy at a comparable level to trehalose[2]Specific fold increase in LC3-II not detailed in the abstract.
TrehaloseHuman Trabecular Meshwork (hTM) cellsIncreased LC3-II/LC3-I ratio~1.5-fold increase at 100 mM

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.

Signaling Pathway of Trehalose-Induced Autophagy

Trehalose and its analogs are known to induce autophagy, a cellular process critical for the degradation and recycling of cellular components. This process is primarily mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Trehalose-Induced Autophagy Trehalose Trehalose / this compound Lysosome Lysosome Trehalose->Lysosome Accumulation mTORC1 mTORC1 Lysosome->mTORC1 Inhibition TFEB_P TFEB-P (inactive) mTORC1->TFEB_P Phosphorylation (Inhibition) TFEB TFEB (active) TFEB_P->TFEB Dephosphorylation Nucleus Nucleus TFEB->Nucleus Translocation Autophagy_Genes Autophagy & Lysosomal Genes Nucleus->Autophagy_Genes Transcription Autophagosome Autophagosome Formation Autophagy_Genes->Autophagosome

Caption: Trehalose-induced autophagy pathway.

Experimental Workflow: In Vivo Antitumor Activity Assessment

The antitumor efficacy of this compound has been evaluated in mouse models bearing Sarcoma 180 (S-180) or Ehrlich carcinoma cells. A typical experimental workflow for such a study is outlined below.

Antitumor Activity Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor Cell Implantation Tumor Cell Implantation (S-180 or Ehrlich) Animal Grouping Random Animal Grouping Tumor Cell Implantation->Animal Grouping Drug Administration Daily Administration (this compound, Vehicle Control) Animal Grouping->Drug Administration Tumor Measurement Tumor Volume Measurement Drug Administration->Tumor Measurement Body Weight Body Weight Monitoring Tumor Measurement->Body Weight Sacrifice & Analysis Sacrifice & Tumor Weight Analysis Body Weight->Sacrifice & Analysis

Caption: Workflow for in vivo antitumor activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the biological activities of this compound.

Trehalase Stability Assay
  • Objective: To determine the stability of this compound against enzymatic hydrolysis by trehalase.

  • Method:

    • A solution of this compound or trehalose (as a control) is incubated with porcine kidney trehalase in a suitable buffer (e.g., citrate buffer, pH 5.7) at 37°C.

    • At various time points, aliquots are taken from the reaction mixture.

    • The reaction is stopped, often by heat inactivation or addition of a stop solution.

    • The amount of glucose released is quantified using a glucose oxidase-peroxidase assay or a hexokinase-based assay, measuring the absorbance at a specific wavelength (e.g., 505 nm or 340 nm).

    • The rate of hydrolysis is calculated and compared between this compound and trehalose.

In Vivo Antitumor Activity in a Mouse Model
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Method:

    • Tumor Inoculation: Sarcoma 180 or Ehrlich ascites carcinoma cells are subcutaneously or intraperitoneally injected into mice (e.g., ICR strain).

    • Treatment: Once tumors are established, mice are treated with this compound (e.g., via oral gavage or intravenous injection) daily for a specified period. A control group receives a vehicle solution.

    • Monitoring: Tumor size is measured regularly (e.g., every other day) using calipers, and tumor volume is calculated (e.g., using the formula: 0.5 x length x width²). Body weight is also monitored to assess toxicity.

    • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

Bone Reinforcement Effect in an Ovariectomized Mouse Model
  • Objective: To assess the effect of this compound on bone density in a model of postmenopausal osteoporosis.

  • Method:

    • Animal Model: Female mice undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

    • Treatment: Following a recovery period, OVX mice are treated with this compound or a vehicle control for several weeks.

    • Bone Mineral Density (BMD) Measurement: The BMD of the femur or other relevant bones is measured using micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DEXA).

    • Data Analysis: The BMD values are compared between the treatment and control groups to determine the effect of this compound on preventing or reversing bone loss.

Autophagy Induction Assay (LC3 Western Blot)
  • Objective: To quantify the induction of autophagy by this compound in cultured cells.

  • Method:

    • Cell Culture and Treatment: A suitable cell line (e.g., human cancer cell lines) is cultured and treated with various concentrations of this compound, trehalose, or a vehicle control for a specific duration.

    • Protein Extraction: Cells are lysed, and total protein is extracted.

    • Western Blotting:

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

      • The membrane is blocked and then incubated with a primary antibody against LC3.

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

      • The protein bands are visualized using a chemiluminescent substrate.

    • Quantification: The band intensities of LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form) are quantified. The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to a loading control (e.g., β-actin) is calculated to determine the level of autophagy induction.

Conclusion

This compound presents a promising alternative to trehalose with enhanced stability and a comparable, if not superior, range of biological activities. Its demonstrated antitumor, bone-protective, and autophagy-inducing properties warrant further investigation. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to explore the therapeutic potential of this novel trehalose analog. Future studies should focus on generating more direct, quantitative comparative data against a wider array of trehalose analogs to fully elucidate its position in the therapeutic landscape.

References

A Comparative In Vivo Pharmacokinetic Analysis: Lentztrehalose A versus Trehalose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of Lentztrehalose A and its parent compound, trehalose. The data presented herein, derived from preclinical studies, highlights the significant differences in bioavailability and metabolic stability between these two disaccharides, offering critical insights for their application in research and drug development.

Executive Summary

Trehalose, a naturally occurring disaccharide, has garnered significant interest for its therapeutic potential in various disease models, including neurodegenerative and hepatic conditions.[1] However, its clinical utility following oral administration is severely hampered by its rapid degradation by the enzyme trehalase, which is ubiquitously expressed in microorganisms and mammals, including in the intestinal brush border.[2][3] This enzymatic hydrolysis into two glucose molecules results in low systemic bioavailability.[2] this compound, a novel analogue of trehalose, was developed to overcome this limitation. It is structurally modified to be resistant to trehalase hydrolysis, which, as the data will show, dramatically alters its pharmacokinetic properties in vivo.[1]

Quantitative Data Comparison

A direct comparative study in mice demonstrates the profound impact of trehalase resistance on the oral bioavailability of this compound compared to trehalose. Following oral administration, this compound achieves systemic circulation and is maintained for several hours, whereas trehalose is largely undetected in the bloodstream.

Pharmacokinetic ParameterThis compoundTrehaloseSource
Route of Administration Oral GavageOral Gavage
Dose 0.5 g/kg0.5 g/kg
Animal Model ICR MiceICR Mice
Peak Plasma Concentration (Cmax) >1 µg/mLNot Clearly Detected
Time to Peak (Tmax) Data not specified, detected over several hoursNot Applicable
Area Under the Curve (AUC) SubstantialNegligible
Bioavailability HighVery Low
Primary Metabolic Fate Excreted in feces and urineHydrolyzed to glucose by trehalase

Experimental Protocols

The following is a detailed methodology for a comparative in vivo pharmacokinetic study, based on the referenced literature.

Animal Model and Housing
  • Species: ICR (Institute of Cancer Research) mice, female, 9-10 weeks old.

  • Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and access to standard chow and water ad libitum.

  • Acclimation: Mice are acclimated to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals are fasted overnight prior to oral administration of the compounds to ensure an empty gastrointestinal tract, which minimizes variability in absorption.

Compound Formulation and Administration
  • Formulation: this compound and trehalose are each dissolved in sterile water or a suitable vehicle (e.g., 0.9% saline) to a final concentration appropriate for the dosing volume.

  • Dose: A single dose of 0.5 g/kg body weight is administered.

  • Administration: The compounds are administered via oral gavage using a ball-tipped feeding needle to ensure direct delivery into the stomach.

Blood Sample Collection
  • Time Points: Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases. A typical schedule includes a pre-dose sample (0 h) and post-administration samples at 0.5, 1, 2, 4, 8, 24, and 48 hours.

  • Collection Method: Serial blood samples (approximately 30-50 µL) are collected from the caudal (tail) vein.

  • Sample Processing: Blood is collected into heparinized capillary tubes and transferred to microcentrifuge tubes. Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Instrumentation: A triple quadrupole liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is used for the quantification of this compound and trehalose in plasma samples.

  • Chromatography: Separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for polar compounds like disaccharides.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 2 mM ammonium acetate in water) and an organic solvent (e.g., 2 mM ammonium acetate in acetonitrile) is used.

  • Mass Spectrometry: The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and trehalose are monitored.

  • Quantification: A calibration curve is generated using standards of known concentrations in blank mouse plasma. An internal standard (e.g., an isotopically labeled analogue) is used to ensure accuracy.

Visualizations

Metabolic Fate Comparison

cluster_LTA This compound Pathway cluster_TRH Trehalose Pathway lta_oral Oral Administration (this compound) lta_gut Small Intestine (Resists Trehalase) lta_oral->lta_gut Transit lta_blood Systemic Circulation (Intact this compound) lta_gut->lta_blood Absorption lta_excretion Excretion (Feces and Urine) lta_blood->lta_excretion Elimination trh_oral Oral Administration (Trehalose) trh_gut Small Intestine (Trehalase Enzyme) trh_oral->trh_gut Transit trh_glucose Metabolized to Glucose trh_gut->trh_glucose Hydrolysis trh_blood Systemic Circulation (Negligible Trehalose) trh_gut->trh_blood Minimal Absorption

Caption: Comparative metabolic pathways of orally administered this compound and trehalose.

Experimental Workflow

start Start: Fasted ICR Mice (n=5 per group) admin Oral Gavage Administration (0.5 g/kg of this compound or Trehalose) start->admin sampling Serial Blood Sampling (0, 0.5, 1, 2, 4, 8, 24, 48h) admin->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis (Quantification of compound concentration) processing->analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) analysis->pk_analysis end End: Comparative PK Profile pk_analysis->end

References

Comparative Safety Profiles of Lentztrehalose A and Trehalose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the safety and toxicological data for the novel trehalose analog, Lentztrehalose A, and its parent compound, trehalose, to inform researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the available safety data for this compound and trehalose. The information is compiled from various studies to facilitate an evidence-based evaluation for research and development purposes.

Executive Summary

Trehalose is a naturally occurring disaccharide with a well-established safety profile, reflected by its Generally Recognized as Safe (GRAS) status in the United States.[1][2] It is widely used in the food and pharmaceutical industries. This compound is a novel, enzyme-stable analog of trehalose, meaning it is resistant to breakdown by the enzyme trehalase.[3][4] This stability may offer advantages in therapeutic applications. This guide presents a comparative overview of their safety profiles based on available in vitro and in vivo data.

Data Presentation: A Comparative Overview

The following table summarizes the key safety and toxicological parameters for this compound and trehalose based on published data.

Safety ParameterThis compoundTrehalose
In Vitro Cytotoxicity No toxicity observed against 36 microbial strains (up to 128 µg/mL) and 53 human/mouse cancer cell lines (up to 200 µg/mL).[5]Generally considered to have low potential for cytotoxicity. Only the highest concentrations (200 mM) showed a significant increase in cell death in SH-SY5Y cells.
Acute Oral Toxicity No toxicity observed in ICR mice up to 500 mg/kg (p.o. and i.v.).LD50 > 5 g/kg in rats and mice. A single oral dose of 16 g/kg in rats showed mild, transient effects.
Sub-chronic Toxicity Data not available.No treatment-related adverse effects were observed in a 13-week study in mice with dietary concentrations up to 5%.
Genotoxicity Data not available.No genotoxic potential was observed in multiple assays.
Regulatory Status Not established.Generally Recognized as Safe (GRAS) by the U.S. FDA. Approved for use in food in Europe, Canada, and other countries.
Primary Mechanism of Action Induction of autophagy.Induction of autophagy.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of safety studies. Below are representative protocols for key toxicological assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or trehalose and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can then be determined.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides information on the potential hazards of a substance after a single oral dose.

  • Animal Selection: Use a single sex of rodents (typically female rats or mice) that are young and healthy.

  • Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days before the study.

  • Dosing: Administer a single oral dose of the test substance (this compound or trehalose) using oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Detailed observations are made shortly after dosing and at least once daily thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: The results are used to classify the substance based on its acute oral toxicity.

Mechanism of Action and Signaling Pathways

Both this compound and trehalose are known to induce autophagy, a cellular process for degrading and recycling cellular components. This mechanism is of significant interest for its therapeutic potential in various diseases.

Trehalose-Induced Autophagy Signaling Pathway

Trehalose is understood to induce autophagy primarily through an mTOR-independent pathway involving the activation of the transcription factor TFEB (Transcription Factor EB).

Trehalose_Autophagy_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trehalose_ext Trehalose Trehalose_int Trehalose Trehalose_ext->Trehalose_int Uptake Lysosome Lysosome Trehalose_int->Lysosome Induces lysosomal permeabilization TFEB_P p-TFEB Lysosome->TFEB_P Ca2+ release activates Calcineurin (dephosphorylates) TFEB TFEB TFEB_P->TFEB TFEB_nuc TFEB TFEB->TFEB_nuc Translocation Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation Degradation Autolysosome->Degradation Autophagy_Genes Autophagy & Lysosomal Genes TFEB_nuc->Autophagy_Genes Promotes Transcription Autophagy_Genes->Autophagosome Leads to formation

Caption: Trehalose-induced autophagy pathway.

This compound Experimental Workflow for Stability and Bioavailability

This compound is designed to be resistant to the enzyme trehalase, which rapidly breaks down trehalose in the body. This enhanced stability is a key feature for its potential therapeutic use.

Lentztrehalose_Workflow cluster_oral_admin Oral Administration cluster_digestion Digestion cluster_absorption Systemic Absorption cluster_effect Biological Effect Trehalose Trehalose Trehalase Trehalase (in intestine) Trehalose->Trehalase Hydrolyzed LentztrehaloseA This compound LentztrehaloseA->Trehalase Resistant LentztrehaloseA_abs This compound (intact) LentztrehaloseA->LentztrehaloseA_abs Absorbed Intact Glucose Glucose Trehalase->Glucose Metabolism Metabolized for Energy Glucose->Metabolism Autophagy Induces Autophagy LentztrehaloseA_abs->Autophagy

Caption: Comparative metabolic fate of oral Trehalose vs. This compound.

Conclusion

Based on the currently available data, both trehalose and this compound exhibit a favorable preliminary safety profile. Trehalose's safety is well-established through extensive use and regulatory approval. This compound, as a novel analog, shows promise with no apparent toxicity in initial in vitro and in vivo studies. Its resistance to enzymatic degradation suggests it may have a different pharmacokinetic profile than trehalose, which could be advantageous for therapeutic applications requiring sustained systemic exposure.

However, it is important to note that the safety database for this compound is not as comprehensive as that for trehalose. Further studies, including sub-chronic toxicity and genotoxicity assessments, are needed to fully characterize its safety profile for potential drug development. Researchers should consider the specific application and required dosage when evaluating the suitability of either compound.

References

Assessing the Long-Term Efficacy of Lentztrehalose A in Chronic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lentztrehalose A, a novel trehalose analog, and its potential long-term efficacy in chronic disease models. The information is based on available experimental data and aims to offer an objective comparison with other alternatives, primarily its parent compound, trehalose, and the well-established autophagy inducer, rapamycin.

Introduction

This compound, formerly known as lentztrehalose, is a derivative of trehalose isolated from the actinomycete Lentzea sp. ML457-mF8[1]. Its key characteristic is its stability against the hydrolytic enzyme trehalase, which readily digests trehalose, thereby limiting its bioavailability[1][2]. This enhanced stability suggests that this compound may offer improved therapeutic potential in chronic conditions where sustained efficacy is crucial. The primary mechanism of action for this compound, similar to trehalose, is the induction of autophagy, a cellular process critical for the clearance of aggregated proteins and damaged organelles implicated in numerous chronic diseases[1][3].

While extensive long-term efficacy data for this compound in chronic disease models is not yet available, this guide summarizes the existing preclinical data and provides a comparative framework based on its known properties and the well-documented effects of related compounds.

Data Presentation: Comparative Analysis of Autophagy Inducers

The following tables summarize the key characteristics and reported efficacy of this compound in comparison to trehalose and rapamycin.

Table 1: General Properties and Mechanism of Action

FeatureThis compoundTrehaloseRapamycin
Chemical Class Trehalose AnalogDisaccharideMacrolide
Primary Mechanism Autophagy InductionAutophagy InductionmTOR Inhibition, leading to Autophagy Induction
Trehalase Stability High (Minimally hydrolyzed)Low (Readily hydrolyzed)Not Applicable
Bioavailability (Oral) Higher than trehaloseLowVariable
Known Side Effects Not well-documented; no acute toxicity observed in mice up to 500 mg/kgGenerally recognized as safe (GRAS); potential gastrointestinal effects at high dosesImmunosuppression, metabolic effects (hyperglycemia, hyperlipidemia)

Table 2: Preclinical Efficacy in Chronic Disease Models

Chronic Disease ModelThis compoundTrehaloseRapamycin
Neurodegenerative Diseases Potential benefit suggested due to autophagy induction, but specific long-term in vivo studies are lacking.Shown to reduce protein aggregates and improve motor function in mouse models of Huntington's, Parkinson's, and Alzheimer's diseases.Demonstrated neuroprotective effects in various neurodegenerative models.
Cancer Antitumor activity observed in mice with S-180 sarcoma and Ehrlich carcinoma; comparable or better than trehalose at a lower dose.Antitumor effects have been reported in some cancer models, though the role of autophagy in cancer is complex and can be context-dependent.Widely studied as an anticancer agent due to its antiproliferative effects.
Metabolic Diseases Induced non-morbid suppression of weight gain in mice, comparable to trehalose.Improves insulin sensitivity and reduces hepatic steatosis in mouse models of obesity and diabetes.Can have complex and sometimes detrimental effects on metabolism.
Bone Health Displayed a bone reinforcement effect superior to trehalose in ovariectomized mice (a model for postmenopausal osteoporosis).Shown to mitigate bone loss in ovariectomized rats.Can have negative effects on bone health with long-term use.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of this compound and related compounds are provided below.

In Vitro Autophagy Induction Assay

This protocol is adapted from studies on lentztrehaloses and general autophagy research.

  • Objective: To assess the ability of this compound to induce autophagy in cultured cells.

  • Cell Lines: Human cancer cell lines (e.g., HeLa, HT-29) are suitable.

  • Methodology:

    • Cell Culture: Plate cells and allow them to adhere overnight.

    • Treatment: Treat cells with varying concentrations of this compound, trehalose (positive control), rapamycin (positive control), and a vehicle control for a specified period (e.g., 24-48 hours).

    • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Western Blotting:

      • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against LC3 (to detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation) and p62/SQSTM1 (a protein that is degraded by autophagy, so its reduction indicates increased autophagic flux).

      • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

      • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) system.

    • Quantification: Densitometrically quantify the protein bands to determine the LC3-II/LC3-I ratio and p62 levels relative to the loading control.

In Vivo Antitumor Activity in a Mouse Model

This protocol is based on the study that evaluated the antitumor effects of lentztrehalose.

  • Objective: To evaluate the long-term efficacy of this compound in suppressing tumor growth in vivo.

  • Animal Model: Female ICR mice are inoculated with sarcoma S-180 or Ehrlich carcinoma cells.

  • Methodology:

    • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Treatment Groups: Randomly assign mice to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg), and Trehalose (e.g., 40 mg/kg).

    • Administration: Administer the treatments orally or via intraperitoneal injection daily or on a specified schedule for a long-term period (e.g., 30-60 days).

    • Tumor Measurement: Measure tumor volume using calipers every few days.

    • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.

    • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, western blotting for autophagy markers).

    • Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups.

Bone Reinforcement in an Ovariectomized Mouse Model

This protocol is based on the study that assessed the effect of lentztrehalose on bone health.

  • Objective: To determine the long-term efficacy of this compound in preventing bone loss in a model of postmenopausal osteoporosis.

  • Animal Model: Female ICR mice undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Methodology:

    • Surgical Procedure: Perform bilateral ovariectomy or a sham operation on the mice.

    • Treatment Groups: Following a recovery period, randomly assign the OVX mice to treatment groups: Vehicle control, this compound (e.g., 10 mg/kg), and Trehalose (e.g., 40 mg/kg).

    • Administration: Administer the treatments orally daily for an extended period (e.g., 8-12 weeks).

    • Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and/or lumbar spine using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) at the beginning and end of the treatment period.

    • Biomechanical Testing: At the end of the study, harvest the femurs and perform biomechanical tests (e.g., three-point bending) to assess bone strength.

    • Histomorphometry: Analyze bone sections to evaluate trabecular bone architecture.

    • Data Analysis: Compare the changes in BMD, bone strength, and histomorphometric parameters between the different groups.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for autophagy induction by this compound, inferred from the known mechanisms of trehalose and general autophagy pathways.

Autophagy_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition (mTOR-independent pathway suggested for Trehalose) ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Beclin1_VPS34_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_VPS34_complex Activates Autophagosome Autophagosome Beclin1_VPS34_complex->Autophagosome Initiates Formation LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Incorporation p62 p62/SQSTM1 p62->Autophagosome Cargo Recognition Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation_Products Degradation Products Autolysosome->Degradation_Products Degradation

Caption: Proposed autophagy induction pathway by this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the in vivo efficacy of this compound in a chronic disease model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Long-Term Treatment cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Induce Chronic Disease Model (e.g., Tumor Xenograft, Ovariectomy) Grouping Randomize into Treatment Groups (Vehicle, this compound, Trehalose) Animal_Model->Grouping Administration Daily Oral/IP Administration (e.g., 8-12 weeks) Grouping->Administration Health_Monitoring Monitor Body Weight & General Health Administration->Health_Monitoring Efficacy_Metrics Measure Disease-Specific Parameters (e.g., Tumor Volume, Bone Density) Administration->Efficacy_Metrics Euthanasia Euthanasia and Tissue Collection Health_Monitoring->Euthanasia Efficacy_Metrics->Euthanasia Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Western Blot, Biomechanics) Euthanasia->Ex_Vivo_Analysis Data_Analysis Statistical Analysis of Results Ex_Vivo_Analysis->Data_Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

This compound presents a promising therapeutic candidate for chronic diseases due to its enhanced stability and potent autophagy-inducing activity. The preliminary in vivo data suggests it may offer advantages over trehalose, potentially achieving greater efficacy at lower doses. However, the current body of evidence is limited, and comprehensive long-term studies are essential to fully elucidate its efficacy and safety profile in various chronic disease models. Future research should focus on head-to-head comparative studies with other autophagy inducers, detailed pharmacokinetic and pharmacodynamic profiling, and investigation into its long-term effects on a broader range of chronic conditions. This will be crucial for translating the potential of this compound into clinical applications.

References

A Head-to-Head Comparison of Lentztrehalose A and Its Synthetic Analogs in Autophagy Induction and Biological Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the naturally occurring trehalose analog, Lentztrehalose A, and its synthetic counterparts, Lentztrehalose B and C. We delve into their performance as autophagy inducers, their stability against enzymatic degradation, and other key biological activities, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility and further investigation.

Introduction to Lentztrehalose and its Analogs

Trehalose, a naturally occurring disaccharide, is a well-documented inducer of autophagy, a cellular recycling process critical for clearing aggregated proteins and damaged organelles. This property has positioned trehalose as a promising therapeutic agent for neurodegenerative diseases. However, its clinical utility is hampered by its rapid hydrolysis by the intestinal enzyme trehalase, leading to low bioavailability.[1][2]

This compound, originally isolated from the actinomycete Lentzea sp., is a trehalose analog that exhibits significant resistance to trehalase.[3] Recently, two synthetic analogs, Lentztrehalose B and C, have been developed to explore the structure-activity relationship and potentially improve upon the properties of the parent compound.[1][2] Lentztrehalose B is a di-dehydroxylated analog of this compound, while Lentztrehalose C is a cyclized analog. This guide offers a comparative analysis of these three compounds.

Comparative Data on Physicochemical and Biological Properties

The following tables summarize the key comparative data for this compound, B, and C based on available experimental evidence.

Table 1: Physicochemical Properties

PropertyThis compoundLentztrehalose BLentztrehalose CTrehalose (Reference)
Molecular Formula C₁₇H₃₂O₁₂C₁₇H₃₀O₁₁C₁₇H₃₀O₁₂C₁₂H₂₂O₁₁
Structure 4-O-(2,3-dihydroxy-3-methylbutyl)trehaloseDi-dehydroxylated analog of this compoundCyclized analog of this compoundα-D-glucopyranosyl-(1→1)-α-D-glucopyranoside
Sweetness Score *6.2 ± 2.5Not as sweet, has some sharpnessSweetest of the analogs6.8 ± 2.2

*Sweetness was scored on a scale where water is 0 and sucrose is 10.

Table 2: In Vitro Biological Performance

ParameterThis compoundLentztrehalose BLentztrehalose CTrehaloseFinding
Trehalase Stability (% Hydrolysis) Minimally hydrolyzedMinimally hydrolyzedMinimally hydrolyzedReadily hydrolyzedAll Lentztrehalose analogs show superior stability against porcine kidney trehalase compared to trehalose.
Autophagy Induction (LC3-II levels) Comparable to TrehaloseComparable to TrehaloseComparable to TrehaloseInducerAll three analogs induce autophagy in human cancer cell lines at levels comparable to trehalose.
Antioxidative Activity (ORAC Score) Not ReportedModerateNot ReportedNot ReportedLentztrehalose B exhibits moderate antioxidative properties.

Table 3: In Vivo Biological Performance (in mice)

ParameterThis compoundLentztrehalose B & CTrehaloseFinding
Antitumor Activity (S-180 Sarcoma & Ehrlich Carcinoma) ActiveNot ReportedActive (lower efficacy)This compound demonstrates antitumor activity in mouse models.
Bone Reinforcement (Ovariectomized mice) Superior to TrehaloseNot ReportedInferior to this compoundThis compound showed a superior bone reinforcement effect compared to trehalose.
Bioavailability (Oral Administration) Detected in bloodDetected in bloodDetected in bloodNot clearly detected in blood

Experimental Protocols

Trehalase Stability Assay

Objective: To compare the susceptibility of this compound, B, and C to enzymatic hydrolysis by trehalase.

Methodology:

  • Substrate Preparation: Prepare solutions of trehalose, this compound, Lentztrehalose B, and Lentztrehalose C in a suitable buffer (e.g., 50 mM maleate buffer, pH 6.0).

  • Enzyme Reaction: Incubate each substrate with porcine kidney trehalase (e.g., 0.1 U/ml) at 37°C.

  • Sampling: Collect aliquots from each reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Glucose Measurement: Quantify the amount of glucose released in each sample using a glucose oxidase assay kit.

  • Data Analysis: Plot the concentration of released glucose over time for each compound. The rate of glucose production is inversely proportional to the stability of the compound.

Autophagy Induction Assay (Western Blot for LC3)

Objective: To assess the ability of this compound, B, and C to induce autophagy in a cellular model.

Methodology:

  • Cell Culture: Culture a suitable human cell line (e.g., HeLa or SH-SY5Y) in appropriate media.

  • Treatment: Treat the cells with equimolar concentrations of this compound, B, C, trehalose (positive control), or vehicle (negative control) for a specified duration (e.g., 24-48 hours). To measure autophagic flux, a lysosomal inhibitor such as bafilomycin A1 or chloroquine can be added for the final few hours of treatment.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against LC3B. This antibody detects both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in the absolute amount of LC3-II indicates an induction of autophagy.

Visualizations

Signaling Pathway of Trehalose-Induced Autophagy

The proposed mechanism for trehalose-induced autophagy involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This process is often independent of the mTOR signaling pathway, a key negative regulator of autophagy.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lentztrehalose This compound, B, or C Lysosome Lysosome Lentztrehalose->Lysosome Endocytosis mTORC1_inactive mTORC1 (Inactive) Lysosome->mTORC1_inactive Lysosomal Stress? mTORC1_active mTORC1 (Active) TFEB_P TFEB-P (Inactive) mTORC1_active->TFEB_P Phosphorylation (Inhibition) TFEB TFEB (Active) mTORC1_inactive->TFEB Dephosphorylation (Activation) TFEB_P->TFEB TFEB_nucleus TFEB TFEB->TFEB_nucleus Nuclear Translocation Autophagosome Autophagosome Formation Clearance Clearance of Aggregates/Organelles Autophagosome->Clearance Genes Autophagy & Lysosomal Genes TFEB_nucleus->Genes Transcription Genes->Autophagosome

Caption: Proposed signaling pathway for Lentztrehalose-induced autophagy via TFEB activation.

Experimental Workflow for Comparing Autophagy Induction

The following diagram illustrates the workflow for the comparative analysis of autophagy induction by this compound and its analogs.

G cluster_blot Western Blot Protocol start Cell Culture (e.g., HeLa cells) treatment Treatment with: - this compound - Lentztrehalose B - Lentztrehalose C - Trehalose (Control) - Vehicle (Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant wb Western Blot quant->wb analysis Analysis of LC3-II / LC3-I Ratio wb->analysis end Comparative Autophagy Induction Profile analysis->end sdspage SDS-PAGE transfer PVDF Transfer sdspage->transfer probing Antibody Probing (anti-LC3) transfer->probing detection ECL Detection probing->detection detection->analysis

Caption: Experimental workflow for the comparative analysis of autophagy induction.

Conclusion

This compound and its synthetic analogs, B and C, represent a significant advancement over trehalose due to their enhanced stability against enzymatic degradation, a key factor for improved bioavailability. All three compounds demonstrate a comparable ability to induce autophagy in vitro. This compound has shown promising in vivo activities, including antitumor and bone-strengthening effects that are superior to trehalose. While further in vivo comparative studies of Lentztrehalose B and C are warranted, the initial data suggest that these trehalase-resistant analogs are strong candidates for further development as therapeutics for autophagy-related diseases. The moderate antioxidative activity of Lentztrehalose B suggests that specific structural modifications can introduce additional beneficial properties. This guide provides a foundational dataset and methodological framework for researchers interested in exploring the therapeutic potential of these novel autophagy inducers.

References

Safety Operating Guide

Personal protective equipment for handling Lentztrehalose A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lentztrehalose A

This document provides immediate safety, handling, and disposal information for this compound, a trehalose analog with potential applications in drug development due to its role as an autophagy inducer.[1][2] This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following recommendations are based on the safety profile of the structurally similar compound, trehalose, and general laboratory safety principles. This compound should be handled with caution as its toxicological properties have not been fully investigated.[3] This product is for research use only and not for human or veterinary use.[4]

I. Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure.

Equipment Specification Purpose
Eye Protection Safety glasses or gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesPrevents skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities under normal use. Use a dust mask or work in a fume hood if generating dust.Avoids inhalation of fine particles.
II. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Procedure Guideline
Handling Avoid generating dust. Do not ingest or inhale. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is -20°C for long-term stability.[4]
Solubility Soluble in DMSO, Methanol, and Water.
III. Accidental Exposure and Spill Response

Immediate and appropriate action is necessary in the event of accidental exposure or a spill.

Exposure/Spill First Aid/Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Inhalation Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
Spill Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid dust formation.
IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste. Do not dispose of down the drain.

Waste Type Disposal Method
Unused this compound Dispose of as hazardous chemical waste.
Contaminated Materials (e.g., pipette tips, gloves) Collect in a sealed container labeled as hazardous waste for pickup and disposal by qualified personnel.

Experimental Protocols

Protocol: Induction of Autophagy in Cell Culture

This protocol outlines a general procedure to assess the autophagy-inducing activity of this compound in a mammalian cell line (e.g., MeWo melanoma or OVK18 ovarian cancer cells).

Materials:

  • This compound

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Primary antibodies (e.g., anti-LC3, anti-p62)

  • Secondary antibody (HRP-conjugated)

  • ECL Western Blotting Detection System

Procedure:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 100 mM). Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against autophagy markers (e.g., LC3 and p62).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL detection system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels would indicate the induction of autophagy.

Diagrams

Autophagy Signaling Pathway

The following diagram illustrates the general signaling pathway of autophagy, which can be induced by this compound. Autophagy is a catabolic process that results in the degradation of cellular components. The kinase mTOR is a key regulator; its inhibition promotes the initiation of autophagy.

Autophagy_Pathway cluster_regulation Regulation cluster_initiation Initiation cluster_elongation Elongation & Maturation cluster_fusion Fusion & Degradation mTOR mTOR ULK1_complex ULK1 Complex mTOR->ULK1_complex inhibits AMPK AMPK AMPK->ULK1_complex activates PI3K_complex Class III PI3K Complex (Beclin-1, Vps34) ULK1_complex->PI3K_complex activates Phagophore Phagophore Formation PI3K_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome elongates via LC3_conjugation LC3 Conjugation System (LC3-I -> LC3-II) LC3_conjugation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Lentztrehalose_A This compound Lentztrehalose_A->AMPK

Caption: General Autophagy Signaling Pathway.

Experimental Workflow for Autophagy Induction

The diagram below outlines the step-by-step workflow for the experimental protocol described above.

Experimental_Workflow start Start cell_seeding 1. Seed Mammalian Cells start->cell_seeding treatment 2. Treat with this compound cell_seeding->treatment incubation 3. Incubate for 24 hours treatment->incubation cell_lysis 4. Lyse Cells incubation->cell_lysis western_blot 5. Western Blot for LC3 & p62 cell_lysis->western_blot analysis 6. Analyze Autophagy Induction western_blot->analysis end End analysis->end

Caption: Experimental Workflow for Autophagy Induction.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.